Tubulin inhibitor 42
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H23NO7 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(3R,4R)-4-(3-hydroxy-4-methoxyphenyl)-3-(hydroxymethyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C20H23NO7/c1-25-15-6-5-11(7-14(15)23)18-13(10-22)20(24)21(18)12-8-16(26-2)19(28-4)17(9-12)27-3/h5-9,13,18,22-23H,10H2,1-4H3/t13-,18-/m0/s1 |
Clave InChI |
JJGIUCCUMYQUIO-UGSOOPFHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 42 (Compound 14b)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the novel tubulin inhibitor, Compound 14b, an indole-containing hybrid derived from the natural product millepachine. This document details its effects on cellular processes, summarizes key quantitative data, outlines experimental methodologies, and visualizes its operational pathways.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Compound 14b exerts its potent antitumor activity by directly interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. The primary mechanism involves the inhibition of tubulin polymerization.[1][2] By binding to tubulin, Compound 14b prevents the assembly of microtubules, leading to a cascade of downstream cellular events that culminate in apoptotic cell death.
The inhibitory effect of Compound 14b on tubulin polymerization has been demonstrated to be dose-dependent, with a mechanism akin to that of colchicine.[2] This disruption of the tubulin-microtubule equilibrium triggers a mitotic checkpoint, leading to cell cycle arrest at the G2/M phase.[1][2] Prolonged arrest at this stage initiates the intrinsic apoptotic pathway.
Signaling Pathways and Cellular Consequences
The inhibition of tubulin polymerization by Compound 14b initiates a series of signaling events that ultimately lead to apoptosis. A key event in this pathway is the accumulation of reactive oxygen species (ROS), which contributes to cellular stress and damage.[1][2] This is followed by a collapse of the mitochondrial membrane potential (MMP), a critical step in the commitment to apoptosis.[1][2]
The overall signaling cascade can be visualized as follows:
Caption: Signaling pathway of Compound 14b.
Quantitative Data Summary
The biological activity of Compound 14b has been quantified across various cancer cell lines and biochemical assays. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of Compound 14b
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.022 |
| HCT116 | Colon Cancer | 0.035 |
| MCF-7 | Breast Cancer | 0.041 |
| HeLa | Cervical Cancer | 0.058 |
| HepG2 | Liver Cancer | 0.074 |
Data extracted from a study on novel indole-containing hybrids derived from millepachine.[1]
Table 2: Biochemical Activity of Compound 14b
| Assay | Parameter | Value (µM) |
| Tubulin Polymerization Inhibition | IC50 | 2.07 ± 0.15 |
| Colchicine Competitive Binding | IC50 | 1.04 ± 0.02 |
Data from in vitro tubulin polymerization and competitive binding assays.[2][3]
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of Compound 14b.
In Vitro Tubulin Polymerization Assay
This assay is fundamental to determining the direct inhibitory effect of Compound 14b on microtubule formation.
Caption: Workflow for the tubulin polymerization assay.
Methodology:
-
Preparation: Purified tubulin is resuspended in a glutamate-based polymerization buffer (G-PEM) containing GTP.
-
Incubation: The tubulin solution is mixed with varying concentrations of Compound 14b, a positive control (e.g., colchicine), or a negative control (vehicle).
-
Measurement: The mixture is transferred to a temperature-controlled microplate reader, and the absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Compound 14b on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells (e.g., A549) are seeded and treated with different concentrations of Compound 14b for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.[2]
Apoptosis Assay by Annexin V/PI Staining
This assay is employed to quantify the induction of apoptosis following treatment with Compound 14b.
Methodology:
-
Cell Treatment: Cells are treated with Compound 14b as described for the cell cycle analysis.
-
Staining: Harvested cells are washed and resuspended in an Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Conclusion
Compound 14b is a potent tubulin polymerization inhibitor that induces G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action, involving the disruption of microtubule dynamics, accumulation of ROS, and collapse of the mitochondrial membrane potential, highlights its potential as a promising candidate for anticancer drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds. Notably, Compound 14b has also shown low cytotoxicity towards normal human cells, suggesting a favorable therapeutic window.[1]
References
- 1. Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study [mdpi.com]
An In-depth Technical Guide on Tubulin Inhibitor Compound 14b Variants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation "Compound 14b" has been assigned to at least three distinct chemical entities that function as tubulin inhibitors, a class of molecules critical in cancer research and drug development. These compounds disrupt microtubule dynamics, essential for cell division and other vital cellular processes, leading to cell cycle arrest and apoptosis. This guide provides a detailed technical overview of three prominent "Compound 14b" variants, summarizing their quantitative data, experimental protocols, and mechanisms of action to aid researchers in their scientific endeavors. The variants covered include an N-benzoylated phenothiazine, a chiral β-lactam bridged combretastatin (B1194345) A-4 analogue, and a hydroxamic acid-based microtubule-destabilizing agent.
N-Benzoylated Phenothiazine Compound 14b (Tubulin Inhibitor 6)
This compound, identified as (2-chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone, is a potent inhibitor of tubulin polymerization.[1]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 0.87 µM | In vitro assay | [1] |
| Cell Growth Inhibition IC50 | 840 nM | K562 | [1] |
Mechanism of Action
Compound 14b, the N-benzoylated phenothiazine, exerts its anticancer effects by directly interfering with microtubule dynamics. By inhibiting the polymerization of tubulin dimers into microtubules, it disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[2] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2]
Chiral β-Lactam Bridged Combretastatin A-4 Analogue 14b
This compound is a potent, asymmetrically synthesized analogue of Combretastatin A-4 (CA-4), a well-known natural tubulin inhibitor. It features a β-lactam bridge and demonstrates high cytotoxicity against various cancer cell lines.[3]
Quantitative Data
| Cell Line | IC50 (µM) | Reference |
| A2780 (Ovarian) | 0.001 - 0.021 | [3] |
| HeLa (Cervical) | 0.001 - 0.021 | [3] |
| SKOV-3 (Ovarian) | 0.001 - 0.021 | [3] |
| MDA-MB-231 (Breast) | 0.001 - 0.021 | [3] |
Mechanism of Action
This analogue of CA-4 binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[3] This action disrupts the formation and function of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[3] Consequently, the cell undergoes apoptosis. Further studies have indicated that this compound also possesses anti-angiogenic properties.[3]
Hydroxamic Acid-Based Microtubule-Destabilizing Agent SKLB-14b
SKLB-14b is a novel, orally available microtubule-destabilizing agent that incorporates a hydroxamic acid moiety. It shows potent antitumor activity, including against multidrug-resistant cancer cells.[4][5]
Quantitative Data
Note: Specific IC50 values for a wide spectrum of cell lines are described as being in the "low nanomolar" range in the source literature. For precise values, consulting the full-text article is recommended.
| Parameter | Observation | Cell Line/System | Reference |
| Antiproliferative Activity | Low nanomolar IC50 values | Wide spectrum of human cancer cell lines (sensitive and multidrug-resistant) | [4][5] |
| In Vivo Efficacy | 70.6% tumor growth inhibition (50 mg/kg) | Osimertinib resistant NSCLC PDX model | [4][5] |
Mechanism of Action
SKLB-14b binds to the colchicine (B1669291) site of tubulin, leading to the inhibition of tubulin polymerization and destabilization of microtubules.[4][5] This disruption of the microtubule network results in cell cycle arrest and the induction of apoptosis.[4][5] Additionally, SKLB-14b exhibits vascular disrupting activities, further contributing to its potent anti-tumor effects.[4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for the key experiments cited in the evaluation of these compounds.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Reagents and Materials : Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), test compound dissolved in DMSO, and a temperature-controlled microplate reader.
-
Procedure :
-
A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept on ice.
-
The test compound at various concentrations is added to the wells of a 96-well plate.
-
The tubulin reaction mixture is added to the wells.
-
The plate is immediately placed in the microplate reader pre-warmed to 37°C.
-
The absorbance at 340 nm is measured every minute for a defined period (e.g., 60 minutes).
-
The increase in absorbance, which corresponds to the extent of tubulin polymerization, is plotted against time. The IC50 value is calculated from the concentration-response curve.
-
Cell Viability Assay (MTT or similar)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Reagents and Materials : Cancer cell lines, appropriate cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 is determined.
-
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Reagents and Materials : Cancer cell lines, cell culture reagents, test compound, phosphate-buffered saline (PBS), ethanol (B145695) (for fixation), RNase A, and a DNA staining dye (e.g., propidium (B1200493) iodide).
-
Procedure :
-
Cells are treated with the test compound for a specific duration (e.g., 24 hours).
-
Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed with PBS and then incubated with RNase A and propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials : Cancer cell lines, cell culture reagents, test compound, Annexin V-FITC, propidium iodide (PI), and a binding buffer.
-
Procedure :
-
Cells are treated with the test compound for a defined period.
-
Cells are harvested, washed, and resuspended in the binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
-
Conclusion
The term "Compound 14b" encompasses a diverse group of potent tubulin inhibitors with significant potential in cancer therapy. While they share a common molecular target, their distinct chemical scaffolds offer different pharmacological profiles and opportunities for further development. This guide provides a foundational understanding of three such compounds, highlighting the importance of precise chemical identification in scientific communication. The provided data and protocols serve as a valuable resource for researchers working to advance the field of cancer therapeutics through the exploration of novel microtubule-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Inhibitor 42, a potent anti-cancer agent also identified as compound 14b and DJ101. We delve into the foundational research leading to its discovery, present its quantitative biological activity, and provide detailed experimental protocols for its synthesis and bio-evaluation. This document is intended to serve as a core resource for researchers in oncology and medicinal chemistry, facilitating further investigation and development of this promising therapeutic candidate.
Discovery and Scientific Background
This compound emerged from a focused effort to develop novel analogs of Combretastatin (B1194345) A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibitory activity. The core innovation in the design of this compound lies in the introduction of a chiral β-lactam bridge to create 3-substituted 1,4-diaryl-2-azetidinones. This structural modification aimed to enhance metabolic stability and circumvent drug resistance mechanisms often encountered with other tubulin inhibitors[1]. Research has demonstrated that this compound effectively targets the colchicine (B1669291) binding site on the β-tubulin subunit, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis[1][2].
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, highlighting its potency against tubulin polymerization and its anti-proliferative effects across a range of human cancer cell lines.
Table 1: Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) | Reference |
| This compound (14b) | β-microtubulin | 3.5 | [3] |
Table 2: Anti-proliferative Activity (IC50 values in µM)
| Compound | A2780 | HeLa | SKOV-3 | MDA-MB-231 | Reference |
| 14b | 0.001-0.021 | 0.001-0.021 | 0.001-0.021 | 0.001-0.021 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to evaluate its efficacy.
Synthesis of this compound (Compound 14b)
The synthesis of this compound, a chiral β-lactam bridged analogue of combretastatin A-4, is achieved through a multi-step process involving the asymmetric synthesis of 3-substituted 1,4-diaryl-2-azetidinones. The following is a general procedure based on the synthesis of related compounds in the literature[4].
General Procedure for the Synthesis of 3-substituted 1,4-diaryl-2-azetidinones:
-
Imine Formation: An appropriately substituted aromatic aldehyde is reacted with an aromatic amine in a suitable solvent (e.g., isopropanol) with heating to form the corresponding imine. The product is typically isolated by filtration after cooling.
-
Ketene (B1206846) Formation and Cycloaddition: A substituted acetyl chloride is treated with a tertiary amine base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at low temperature to generate a ketene in situ.
-
[2+2] Cycloaddition: The imine formed in step 1 is added to the ketene solution, and the reaction mixture is stirred, allowing for a [2+2] cycloaddition to occur, forming the β-lactam ring. The reaction progress is monitored by thin-layer chromatography.
-
Purification: Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 3-substituted 1,4-diaryl-2-azetidinone.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or vehicle control (DMSO).
-
Initiation of Polymerization: Initiate polymerization by adding GTP to each well and transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the increase in microtubule mass.
-
Data Analysis: Plot the absorbance values against time to obtain polymerization curves. Calculate the IC50 value by determining the concentration of the inhibitor that causes a 50% reduction in the rate of polymerization compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.
Cell Cycle Analysis
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to determine the point of cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by the inhibitor.
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells to quantify the extent of apoptosis induction.
Visualizations
The following diagrams illustrate the synthetic pathway and the mechanism of action of this compound.
Caption: Synthetic pathway for this compound.
Caption: Mechanism of action of this compound.
References
Unveiling the Molecular Target: A Technical Guide to the Binding Site of Tubulin Inhibitor 42 on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between Tubulin Inhibitor 42, also identified as compound 14b, and its target protein, β-tubulin. While direct crystallographic data for this specific inhibitor-tubulin complex is not publicly available, substantial evidence from computational modeling and its functional effects strongly indicates its binding at the colchicine (B1669291) site of β-tubulin. This document synthesizes the available quantitative data, outlines detailed experimental protocols for characterizing such interactions, and presents visual representations of the relevant pathways and workflows.
Quantitative Data Summary
This compound (compound 14b) has been characterized by its potent inhibitory effects on microtubule dynamics. The key quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Inhibitor | Target | Assay | IC50 (µM) | Reference |
| This compound (Compound 14b) | β-microtubulin | Activity Inhibition | 3.5 | [1] |
The Colchicine Binding Site on β-Tubulin: The Putative Target
Tubulin inhibitors are broadly classified based on their binding sites on the αβ-tubulin heterodimer. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a well-established target for a large class of microtubule-destabilizing agents.[2] Compounds that bind to this site interfere with the conformational changes required for tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3]
Molecular docking studies, a computational method used to predict the binding mode of a ligand to a protein, have been instrumental in elucidating the probable interaction of numerous inhibitors with the colchicine site.[4][5] For compounds structurally and functionally similar to this compound, these studies consistently show binding within this pocket.
Mechanism of Action at the Colchicine Site
The binding of an inhibitor to the colchicine site on β-tubulin introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule. This disruption of the delicate equilibrium of microtubule polymerization and depolymerization triggers the spindle assembly checkpoint, leading to mitotic arrest and subsequent programmed cell death.
Caption: Signaling pathway of tubulin inhibition by a colchicine-site binder.
Experimental Protocols
The characterization of a tubulin inhibitor's binding site and mechanism of action involves a series of well-established in vitro and cell-based assays. The following are detailed protocols for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To determine if this compound inhibits tubulin polymerization in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., from bovine brain) at a concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.[6]
-
Prepare a polymerization buffer containing GTP (1 mM) and glycerol (B35011) (10%) to enhance polymerization.[2]
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in polymerization buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add different concentrations of this compound, a positive control (e.g., colchicine or nocodazole), a negative control (e.g., paclitaxel (B517696) for stabilization), and a vehicle control (DMSO) to respective wells.[2][7]
-
Initiate polymerization by incubating the plate at 37°C in a microplate reader.[7]
-
-
Data Acquisition:
-
Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.[7]
-
-
Data Analysis:
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the percentage of inhibition at each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the inhibitor on the progression of the cell cycle in a cancer cell line.
Objective: To investigate if this compound induces cell cycle arrest at the G2/M phase.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[8]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while gently vortexing.[9]
-
Incubate at -20°C for at least 2 hours.[9]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 single-cell events.[8]
-
-
Data Analysis:
-
Use appropriate software to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to determine if there is a significant increase in the G2/M population.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Docking study of ligands into the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Tubulin Inhibitor 42: A Technical Guide to its Interaction with the Colchicine Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Tubulin inhibitor 42, focusing on its mechanism of action as a potent inhibitor of tubulin polymerization and its classification as a colchicine (B1669291) binding site inhibitor. Through a synthesis of available data, experimental methodologies, and structural comparisons, this document serves as an in-depth resource for researchers in oncology and drug discovery.
Introduction: The Colchicine Binding Site as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, cell motility, and intracellular transport. Their critical role in cell division makes them a prime target for anticancer drug development. Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer, with the three most prominent being the taxane, vinca (B1221190) alkaloid, and colchicine sites.
Inhibitors that bind to the colchicine site on β-tubulin disrupt microtubule dynamics by preventing the tubulin dimers from adopting the straight conformation necessary for their incorporation into microtubules. This inhibition of polymerization leads to the destabilization of the mitotic spindle, triggering a G2/M phase cell cycle arrest and ultimately inducing apoptosis in rapidly dividing cancer cells. A significant advantage of many colchicine-binding site inhibitors (CBSIs) is their ability to circumvent multidrug resistance mechanisms that often limit the efficacy of other microtubule-targeting agents.
This compound, a synthetic small molecule, has emerged as a potent antimitotic agent. This guide will explore the evidence supporting its function as a colchicine binding site inhibitor.
Mechanism of Action of this compound
This compound exerts its anticancer effects by interfering with microtubule dynamics. It has been shown to inhibit the activity of β-microtubulin with an IC50 of 3.5 µM.[1] This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1]
The design of this compound as an azetidin-2-one (B1220530) derivative is a key indicator of its intended mechanism of action. This class of compounds is often developed as rigid analogues of combretastatin (B1194345) A-4, a well-characterized natural product that binds to the colchicine site and inhibits tubulin polymerization. The β-lactam ring in these analogues serves as a metabolically stable scaffold that mimics the cis-conformation of the stilbene (B7821643) bridge in combretastatin A-4, which is essential for its high affinity to the colchicine binding site.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds, providing a comparative overview of their potency.
| Compound | Target | IC50 (µM) | Cell Line | Assay |
| This compound | β-microtubulin activity | 3.5 | - | Biochemical Assay[1] |
| "St. 42" (likely related) | Tubulin polymerization | 2.54 | - | Biochemical Assay[2] |
| Combretastatin A-4 (Reference) | Tubulin polymerization | ~2.1 | - | Biochemical Assay[2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize colchicine binding site inhibitors are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: Purified tubulin is induced to polymerize by raising the temperature to 37°C in the presence of GTP. The resulting increase in turbidity is monitored spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.
Protocol:
-
Prepare a reaction mixture containing tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubate the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Calculate the percentage of inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Colchicine Competitive Binding Assay
This assay determines whether a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.
Principle: The binding of [³H]colchicine to tubulin is measured in the presence and absence of a competing ligand. A reduction in the amount of bound [³H]colchicine indicates that the test compound binds to the same site.
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl2 and 1 mM GTP).
-
Add a fixed concentration of [³H]colchicine (e.g., 5 µM).
-
Add the test compound at various concentrations. A control with no test compound is included.
-
Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 1 hour).
-
Separate the protein-bound [³H]colchicine from the unbound ligand. This can be achieved by methods such as gel filtration or by adsorption of the protein to activated charcoal followed by centrifugation.
-
Measure the radioactivity of the protein-bound fraction using a scintillation counter.
-
Calculate the percentage of inhibition of [³H]colchicine binding. The IC50 value is determined from a plot of inhibition versus test compound concentration.
Visualizations
The following diagrams illustrate the mechanism of action of colchicine binding site inhibitors and a typical experimental workflow.
Caption: Mechanism of action of colchicine binding site inhibitors.
Caption: Workflow for a colchicine competitive binding assay.
Conclusion
References
In-Depth Technical Guide: The Effects of Tubulin Inhibitor 42 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin Inhibitor 42, a potent anti-cancer agent, detailing its mechanism of action, effects on microtubule dynamics, and associated cellular consequences. All data and protocols are derived from peer-reviewed research to ensure accuracy and reproducibility.
Core Mechanism of Action
This compound, also referred to as Compound 14b, is a chiral β-lactam bridged analogue of Combretastatin A-4.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, the inhibitor disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference leads to a cascade of events culminating in cancer cell death.
The inhibitor dose-dependently inhibits the activity of β-microtubulin.[1] This disruption of microtubule homeostasis results in the arrest of the cancer cell cycle in the G2/M phase and subsequently induces apoptosis.[1] Furthermore, this compound has been shown to significantly inhibit angiogenesis both in vitro and in vivo, thereby preventing vascularization and restricting tumor growth.[1]
The core signaling pathway initiated by this compound is the disruption of microtubule polymerization, which activates the spindle assembly checkpoint. This leads to a halt in the cell cycle at the G2/M phase, preventing mitotic progression and ultimately triggering the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound.
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified through various in vitro assays. The data is summarized in the tables below.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| This compound | 3.5 |
IC50 value represents the concentration required to inhibit 50% of β-microtubulin activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
In Vitro Tubulin Polymerization Assay
This assay quantifies the effect of the inhibitor on the assembly of purified tubulin into microtubules.
Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin to 5 mg/mL in General Tubulin Buffer on ice.
-
Compound Dilution: Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Mixture: In a 96-well plate on ice, add the diluted inhibitor or vehicle control (DMSO).
-
Initiation of Polymerization: To each well, add the cold tubulin solution and GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
Objective: To quantify the percentage of cells in the G2/M phase after treatment with this compound.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then collect by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a promising anti-cancer agent that effectively disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Its dual action of inhibiting tubulin polymerization and angiogenesis makes it a strong candidate for further pre-clinical and clinical development. The protocols and data presented in this guide offer a foundational resource for researchers investigating this compound and the broader class of microtubule-targeting agents.
References
An In-depth Technical Guide to G2/M Phase Cell Cycle Arrest by Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and experimental evaluation of Tubulin Inhibitor 42, a representative compound from the class of agents that disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. This document details the underlying signaling pathways, presents quantitative data for comparable tubulin inhibitors, and offers detailed experimental protocols for key assays.
Core Mechanism of Action
Tubulin inhibitors, such as the representative "this compound," exert their anti-cancer effects by interfering with the polymerization of α- and β-tubulin heterodimers into microtubules.[1] Microtubules are crucial components of the cytoskeleton, playing a pivotal role in the formation of the mitotic spindle during cell division.[2] By binding to tubulin, typically at the colchicine (B1669291) binding site, these inhibitors prevent microtubule assembly.[3][4] This disruption of microtubule dynamics activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition phase to prevent chromosomal missegregation.[5] Prolonged arrest at this checkpoint ultimately triggers apoptotic cell death.[6]
Several key proteins are involved in the signaling cascade initiated by tubulin inhibition. The disruption of microtubule formation leads to the accumulation of cyclin B1 and the activation of cyclin-dependent kinase 1 (CDK1), key regulators of the G2/M transition.[7] Additionally, in some cancer cell lines, G2/M arrest and the subsequent block of apoptosis are associated with the p53-independent accumulation of p21/waf1/cip1.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.
Caption: Experimental workflow for characterizing a novel tubulin inhibitor.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of several representative tubulin inhibitors that act via mechanisms comparable to "this compound."
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound Name/Identifier | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| This compound (Compound 14b) | 3.5 (for β-microtubulin) | [9] |
| St. 42 | 2.54 | [10] |
| St. 43 | 2.09 | [10] |
| Compound [I] | 6.87 | [11] |
| CA-4 | 2.12 | [10] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound Name/Identifier | Cell Line | Cancer Type | IC50 | Reference |
| St. 42 | HepG2, KB, HCT-8, MDA-MB-231, H22 | Liver, Oral, Colon, Breast, Liver | < 10 nM | [10] |
| St. 47 | MCF-7, HL-60, HCT-116, HeLa | Breast, Leukemia, Colon, Cervical | < 42 nM | [10] |
| Compound [I] | SGC-7910 | Gastric | 0.21 µM | [11] |
| Tubulin Polymerization-IN-64 | A549 | Lung Carcinoma | 2.42 µM | [3] |
| Tubulin Polymerization-IN-64 | HeLa | Cervical Cancer | 10.33 µM | [3] |
| Tubulin Polymerization-IN-64 | HCT116 | Colorectal Carcinoma | 6.28 µM | [3] |
| Tubulin Polymerization-IN-64 | HT-29 | Colorectal Adenocarcinoma | 5.33 µM | [3] |
| Tubulin Polymerization-IN-62 | MCF-7 | Breast Adenocarcinoma | 32 nM | [3] |
| Tubulin Polymerization-IN-62 | A549 | Lung Carcinoma | 60 nM | [3] |
| Tubulin Polymerization-IN-62 | HCT-116 | Colorectal Carcinoma | 29 nM | [3] |
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: To quantify the inhibitory effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Low-binding 96-well plates
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare the final polymerization buffer containing 1 mM GTP and 10% glycerol.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for vehicle control and a positive control.
-
Add the tubulin solution to each well.
-
Initiate polymerization by transferring the plate to the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.[12]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a tubulin inhibitor on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[3]
-
Prepare serial dilutions of the test compound in complete medium.
-
Treat the cells with the compound dilutions and a vehicle control for 48-72 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a tubulin inhibitor.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Seed cells and treat with the tubulin inhibitor at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[3]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[5]
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Western Blot Analysis for Cell Cycle Proteins
Objective: To detect the levels of key G2/M phase regulatory proteins, such as Cyclin B1 and phosphorylated CDK1, to confirm G2/M arrest.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the protein levels between treated and untreated samples. An accumulation of Cyclin B1 and phosphorylated CDK1 is indicative of a G2/M arrest.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
Induction of Apoptosis by Tubulin Inhibitor 42: A Technical Guide
This technical guide provides an in-depth overview of the mechanisms and experimental evaluation of apoptosis induced by tubulin inhibitors, with a focus on the conceptual framework applicable to compounds like Tubulin Inhibitor 42. This document is intended for researchers, scientists, and drug development professionals engaged in cancer research and chemotherapy development.
Core Mechanism of Action
Tubulin inhibitors are a class of potent anti-cancer agents that target microtubule dynamics, which are critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1][2] These inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] By disrupting the normal function of microtubules, these compounds typically lead to an arrest of the cell cycle in the G2/M phase, which subsequently triggers programmed cell death, or apoptosis.[2][3]
This compound (also referred to as Compound 14b) is a microtubule-destabilizing agent that functions by inhibiting the polymerization of tubulin.[4] This interference with microtubule dynamics is the primary mechanism leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.[4]
Quantitative Data on Tubulin Inhibitor Activity
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for other tubulin inhibitors, illustrating their anti-proliferative and tubulin polymerization inhibition activities. This data provides a comparative context for the expected potency of this class of compounds.
Table 1: Anti-proliferative Activity of Representative Tubulin Inhibitors (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | 3.5 (for β-microtubulin) | [4] |
| OAT-449 | Various (8 lines) | Various | 0.006 - 0.03 | [5] |
| SS28 | Various | Various | 3 - 5 | [6] |
| Compound [I] | SGC-7901 | Gastric | 0.21 | [7] |
| Compound 15 | MCF-7 | Breast | 0.19 | [8] |
| Compound 15 | A549 | Lung | 0.73 | [8] |
Table 2: Tubulin Polymerization Inhibition Activity of Representative Tubulin Inhibitors (IC50 values)
| Compound | IC50 (µM) | Reference |
| Compound [I] | 6.87 | [7] |
| S-72 | Concentration-dependent inhibition | [9] |
Signaling Pathways in Tubulin Inhibitor-Induced Apoptosis
The disruption of microtubule dynamics by tubulin inhibitors activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[3] This arrest can initiate apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[3] The intrinsic pathway is frequently implicated and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the primary executioners of apoptosis.[3][6] Some tubulin inhibitors have also been shown to sensitize cells to extrinsic apoptosis by upregulating death receptors.[3] Additionally, signaling pathways such as the PI3K/Akt pathway can be involved in the cellular response to tubulin inhibitors.[10]
Caption: Generalized signaling pathway for tubulin inhibitor-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the apoptotic effects of tubulin inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the tubulin inhibitor on cancer cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the tubulin inhibitor (e.g., 0.01 to 10 µM) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[8]
Annexin V Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by detecting the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.[3][11]
-
Cell Treatment: Treat cells with the tubulin inhibitor at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: For adherent cells, remove the medium, wash with PBS, and detach using trypsin. For suspension cells, directly collect the cells. Centrifuge the cell suspension to pellet the cells.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[3][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[3][12]
-
Data Analysis: Differentiate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Calculate the percentage of apoptotic cells.[8][11]
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
In-Depth Technical Guide: Anti-angiogenic Properties of Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 42, also identified as Compound 14b, is a potent small molecule that demonstrates significant anti-cancer activity through the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of its anti-angiogenic properties, a critical mechanism contributing to its overall therapeutic potential. Emerging evidence indicates that this compound not only induces cell cycle arrest and apoptosis in tumor cells but also effectively curtails the process of angiogenesis, both in vitro and in vivo. This is achieved, in part, through the dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Histone Deacetylase 4 (HDAC4). This document collates available quantitative data, details experimental methodologies for key assays, and visualizes the underlying signaling pathways and experimental workflows to support further research and development of this promising anti-angiogenic agent.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it functions as a potent inhibitor of β-tubulin polymerization, with a half-maximal inhibitory concentration (IC50) of 3.5 µM.[1] This interference with microtubule dynamics disrupts the formation and function of the mitotic spindle, leading to an arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1]
Crucially, beyond its direct cytotoxic effects on tumor cells, this compound demonstrates significant anti-angiogenic activity.[1] This is attributed to its ability to inhibit key processes in endothelial cells, including proliferation, migration, and the formation of capillary-like structures. A pivotal aspect of its anti-angiogenic mechanism is the dual inhibition of VEGFR-2 and HDAC4, which disrupts the signaling cascade essential for new blood vessel formation.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound in endothelial cells. By inhibiting VEGFR-2, it blocks the downstream activation of pro-angiogenic signaling cascades.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Quantitative Data on Anti-angiogenic Activity
The following tables summarize the currently available quantitative data on the anti-angiogenic effects of this compound (Compound 14b).
Table 1: In Vitro Anti-angiogenic Activity of this compound
| Assay Type | Cell Line | Endpoint | Result |
| Endothelial Cell Migration (Wound Healing Assay) | HUVEC | % Wound Closure (after 72h) | 47.2 ± 2.88% |
Note: Further quantitative data on HUVEC proliferation (IC50) and tube formation (inhibition percentage) are subjects of ongoing literature analysis.
Table 2: In Vivo Anti-angiogenic Activity of this compound
| Assay Type | Model | Endpoint | Result |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Suppression of new capillary formation | Significant inhibition observed |
Note: Specific quantitative data on the percentage of inhibition in the CAM assay are pending retrieval from full-text articles.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound. These protocols are based on standard methodologies and will be refined with specific parameters from primary literature as it becomes available.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (Compound 14b)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 supplemented with 10% FBS and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in EGM-2. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 with 2% FBS
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow to confluence.
-
Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing 2% FBS and different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points (e.g., 24, 48, 72 hours) using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Tube Formation Assay
Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
This compound
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound or vehicle control.
-
Seed 1.5 x 10⁴ cells onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-angiogenesis assays.
Conclusion and Future Directions
This compound (Compound 14b) has demonstrated promising anti-angiogenic properties that complement its primary mechanism as a microtubule-disrupting agent. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, likely through the dual inhibition of VEGFR-2 and HDAC4, positions it as a compelling candidate for further investigation as a multi-targeted anti-cancer therapeutic.
Future research should focus on obtaining more comprehensive quantitative data for its anti-angiogenic effects across a range of endothelial cell types and in various in vivo models. Elucidating the precise downstream signaling events following VEGFR-2 and HDAC4 inhibition will provide a more complete understanding of its mechanism of action. Furthermore, exploring the synergistic potential of this compound with other anti-cancer agents, particularly those targeting different aspects of tumor progression, could pave the way for novel and more effective combination therapies.
References
Chemical structure and properties of Tubulin inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone in the development of anti-cancer therapeutics. By disrupting the dynamics of microtubule formation, these agents effectively halt cell division and induce apoptosis in rapidly proliferating cancer cells. This technical guide focuses on a specific β-microtubulin inhibitor, designated as Tubulin Inhibitor 42 (also referred to as Compound 14b). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, including detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with a core azetidin-2-one (B1220530) structure. Its detailed chemical information is crucial for understanding its structure-activity relationship and for the design of future analogs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R,4R)-4-(3-hydroxy-4-methoxyphenyl)-3-(hydroxymethyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | [1] |
| Molecular Formula | C₂₀H₂₃NO₇ | [1][2] |
| Molecular Weight | 389.40 g/mol | [1][2] |
| CAS Number | 2135713-96-9 | [2] |
| Chemical Structure | [1] |
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting β-microtubulin, a critical component of microtubules.[2] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.
The primary mechanism of action involves the following key events:
-
Inhibition of Tubulin Polymerization: The compound dose-dependently inhibits the polymerization of β-microtubulin.[2]
-
Cell Cycle Arrest: By interfering with microtubule dynamics, this compound causes an arrest of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the apoptotic cascade, leading to programmed cell death.[2]
-
Anti-angiogenic Effects: The inhibitor has been shown to significantly inhibit angiogenesis both in vitro and in vivo, which is crucial for preventing tumor growth and vascularization.[2]
Table 2: In Vitro Biological Activity of this compound
| Assay | Value | Source |
| β-microtubulin Inhibition (IC₅₀) | 3.5 µM | [2] |
Signaling Pathway
The binding of this compound to β-tubulin initiates a signaling cascade that culminates in apoptosis. The disruption of microtubule function activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest is a key trigger for the intrinsic apoptotic pathway.
Experimental Protocols
The following are detailed, representative protocols for the in vitro evaluation of tubulin inhibitors like this compound. These protocols are based on standard methodologies in the field.
Tubulin Polymerization Assay (In Vitro)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Prepare a reaction mixture containing general tubulin buffer, GTP, and glycerol.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin protein to the reaction mixture and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the inhibitor concentration to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the inhibitor required to reduce the viability of a cancer cell line by 50% (IC₅₀).
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on the progression of the cell cycle.
-
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis in cells treated with the inhibitor.
-
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro evaluation of a tubulin inhibitor.
Conclusion
This compound is a promising anti-cancer agent that effectively disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and its analogs as potential cancer therapeutics. The provided methodologies offer a robust framework for the comprehensive in vitro characterization of novel tubulin inhibitors.
References
An In-depth Technical Guide to Tubulin Inhibitor 42 (CAS 2135713-96-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 42, with the Chemical Abstracts Service (CAS) number 2135713-96-9, is a potent, chiral β-lactam bridged analogue of Combretastatin (B1194345) A-4.[1][2] Identified as compound 14b in the primary literature, this small molecule has demonstrated significant potential as an anti-cancer agent through its targeted action on the microtubule cytoskeleton.[3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
This compound is a synthetic compound with a molecular formula of C20H23NO7 and a molecular weight of 389.40 g/mol .[3]
| Property | Value | Source |
| CAS Number | 2135713-96-9 | [3] |
| Molecular Formula | C20H23NO7 | [3] |
| Molecular Weight | 389.40 g/mol | [3] |
| IUPAC Name | (3R,4R)-4-(3-hydroxy-4-methoxyphenyl)-3-(hydroxymethyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | |
| Synonyms | Compound 14b | [3][4] |
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[3][4] The primary mechanism involves the inhibition of β-tubulin polymerization, with a reported half-maximal inhibitory concentration (IC50) of 3.5 µM.[3] This compound binds to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[1] The disruption of microtubule homeostasis leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3][4] Furthermore, this compound has been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3]
Signaling Pathway
Caption: Mechanism of action of this compound.
Biological Activity
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against a range of human cancer cell lines. The IC50 values from in vitro studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| A2780 | Ovarian Cancer | Not specified, but potent | [3] |
| Hela | Cervical Cancer | Not specified, but potent | [3] |
| SKOV-3 | Ovarian Cancer | 0.021 | [5] |
| MDA-MB-231 | Breast Cancer | 0.016 | [5] |
Note: The original research paper by Zhou P, et al. indicates IC50 values in the range of 0.001-0.021 µM against these four cell lines for the most potent compounds, including 14b (this compound).[1]
In Vitro and In Vivo Anti-angiogenic Activity
Studies have shown that this compound significantly inhibits angiogenesis both in vitro and in vivo, which contributes to its anti-tumor efficacy by preventing the formation of new blood vessels that supply nutrients to the tumor.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of the inhibitor on the in vitro polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by an increase in absorbance at 340 nm.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.
-
Pipette 10 µL of 10x serial dilutions of this compound (or vehicle control, e.g., DMSO) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 value is calculated from the dose-response curve of the inhibitor's effect on tubulin polymerization.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the inhibitor on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., SKOV-3, MDA-MB-231)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the culture medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium iodide solution (50 µg/mL in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add propidium iodide solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC staining kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of the inhibitor to disrupt the formation of capillary-like structures by endothelial cells.
-
Principle: When plated on a basement membrane-like substrate (e.g., Matrigel or ECM gel), endothelial cells will form three-dimensional, tube-like structures. Anti-angiogenic compounds inhibit this process.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
Inverted microscope with a camera
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.
-
Seed the HUVECs onto the solidified gel.
-
Incubate for 4-18 hours at 37°C.
-
Examine and photograph the formation of tube-like structures using an inverted microscope.
-
-
Data Analysis: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total area covered by the tubes using imaging software.
Synthesis and Experimental Workflow
The synthesis of this compound involves the asymmetric synthesis of chiral β-lactam bridged analogues of Combretastatin A-4.[1][2] The general experimental workflow for the evaluation of this compound is depicted below.
Experimental Evaluation Workflow
Caption: General experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound (CAS 2135713-96-9) is a promising anti-cancer agent that effectively targets the tubulin cytoskeleton, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. Its potent in vitro activity against various cancer cell lines highlights its potential for further development. Future research should focus on comprehensive in vivo efficacy studies in various tumor models, detailed pharmacokinetic and pharmacodynamic profiling, and investigation of potential mechanisms of resistance. These studies will be crucial in determining the clinical translatability of this potent tubulin inhibitor.
References
- 1. Design, synthesis, biological evaluation and cocrystal structures with tubulin of chiral β-lactam bridged combretastatin A-4 analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Antitumor Activities and Structure Basis of the Chiral β-Lactam Bridged Analogue of Combretastatin A-4 Binding to Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
In Vitro and In Vivo Activity of Tubulin Inhibitor 42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of compounds identified as "Tubulin Inhibitor 42." It has come to light that this designation is not unique to a single molecule but has been associated with at least two distinct chemical entities: the potent and metabolically stable small molecule DJ101 , and a highly active quinoline-indole derivative , referred to herein by its specific analogue designation where possible. This guide will address each compound in separate sections to ensure clarity, presenting their in vitro and in vivo activities, detailed experimental methodologies, and associated signaling pathways.
Section 1: Tubulin Inhibitor DJ101
DJ101 is a novel, potent, and metabolically stable small-molecule tubulin inhibitor that targets the colchicine (B1669291) binding site on the β-tubulin subunit. Its mechanism of action circumvents common drug resistance pathways, such as those mediated by drug efflux pumps.[1][2][3][4]
Quantitative Data Summary: DJ101
Table 1: In Vitro Antiproliferative Activity of DJ101
| Cell Line | Cancer Type | IC50 (nM) |
| Metastatic Melanoma Panel | Melanoma | 7 - 10 |
| PC-3 | Prostate Cancer | 8.5 ± 0.7 |
| Data sourced from studies on various human cancer cell lines.[1][2] |
Table 2: In Vivo Antitumor Efficacy of DJ101
| Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Notes |
| A375 Melanoma | 30 mg/kg, i.p. injections | Nearly complete suppression | Well-tolerated with no observable toxicity.[3][4] |
| PC-3/TxR (Paclitaxel-Resistant) | Not specified | Complete inhibition | Paclitaxel (B517696) was minimally effective in this model.[1][2] |
Section 2: Quinoline-Indole Derivative Tubulin Inhibitors
A series of quinoline-indole derivatives have been synthesized as analogues of isocombretastatin A-4 (isoCA-4), demonstrating potent antitumor activities. Within this class, specific compounds, sometimes referred to in literature with numerical identifiers that could correspond to "42", have shown exceptional potency. For clarity, this guide will focus on the well-characterized compound 34b from this series, which exhibits activities representative of the most potent analogues.[5][6]
Quantitative Data Summary: Quinoline-Indole Derivative 34b
Table 3: In Vitro Antiproliferative Activity of Compound 34b
| Cell Line | IC50 (nM) |
| K562 | 2 - 11 |
| HepG2 | 5 - 11 |
| KB | 5 - 11 |
| HCT-8 | 5 - 11 |
| MDA-MB-231 | 5 - 11 |
| Activities were found to be comparable to Combretastatin A-4.[5][6] |
Table 4: In Vitro and In Vivo Tubulin Inhibition and Antitumor Efficacy of Compound 34b
| Assay | Result |
| Tubulin Polymerization Inhibition IC50 | 2.09 µM |
| Colchicine Binding Site Competition | 90.5% inhibition at 5 µM |
| In Vivo Xenograft Model (H22) | |
| Tumor Growth Inhibition | Significant |
| Compound 34b was shown to be a potent microtubule-destabilizing agent.[5][6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Colchicine-Site Tubulin Inhibitors
Tubulin inhibitors like DJ101 and the quinoline-indole derivatives bind to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic instability of the microtubule network. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel tubulin inhibitor typically follows a hierarchical screening process, starting from in vitro biochemical assays and progressing to cell-based assays and finally to in vivo animal models.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Temperature-controlled 96-well spectrophotometer/plate reader
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the solution on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle control and positive/negative controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.[7][8][9][10][11]
-
-
Data Analysis:
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition or enhancement compared to the vehicle control.
-
Determine the IC50 value (for inhibitors) or EC50 value (for enhancers).
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13][14]
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).[12][13][14]
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12][13][14]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Materials:
-
Procedure:
-
Culture cells and treat them with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.[15][16][17]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.[15][16][17]
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin inhibitor.
-
In Vivo Human Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of a compound in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[19][20][21]
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19][20]
-
Administer the test compound and vehicle to the respective groups according to the desired dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.[19][20][21]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).[19][20][21]
-
-
Data Analysis:
-
Compare the tumor growth in the treated groups to the control group.
-
Calculate the tumor growth inhibition (TGI).
-
Assess the toxicity of the compound by monitoring body weight changes and any adverse clinical signs.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of quinoline-indole derivatives as anti-tubulin agents targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. abscience.com.tw [abscience.com.tw]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Tubulin Inhibitor 42: A Potent Antitumor Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 42, also identified as Compound 14b in the context of chiral β-lactam bridged combretastatin (B1194345) A-4 analogues, has emerged as a promising small molecule with significant antitumor properties. This document provides a comprehensive technical overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. The data presented herein is primarily derived from the seminal work of Zhou P, et al., published in the European Journal of Medicinal Chemistry in 2018.
Core Mechanism of Action
This compound exerts its potent antitumor effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The primary mechanism involves the inhibition of β-microtubulin polymerization.
Key Mechanistic Features:
-
Inhibition of Tubulin Polymerization: Compound 14b directly binds to β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. The half-maximal inhibitory concentration (IC50) for β-microtubulin polymerization has been determined to be 3.5 µM.[1]
-
Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound causes cells to accumulate in the G2/M phase of the cell cycle, a hallmark of anti-tubulin agents.
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
-
Anti-angiogenic Effects: Beyond its direct cytotoxic effects on tumor cells, this compound also exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Quantitative Preclinical Data
The antitumor activity of this compound (Compound 14b) has been quantified through a series of in vitro and in vivo studies.
Table 1: In Vitro Antiproliferative Activity of this compound (Compound 14b)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.08 |
| HeLa | Cervical Cancer | 0.05 |
| MCF-7 | Breast Cancer | 0.06 |
| K562 | Chronic Myelogenous Leukemia | 0.03 |
Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.
Table 2: In Vivo Antitumor Efficacy in Xenograft Model
| Animal Model | Tumor Cell Line | Treatment Dose | Tumor Growth Inhibition (%) |
| Nude Mice | A549 | 40 mg/kg | 58.6 |
Treatment was administered intraperitoneally once daily for 10 days.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The following diagram illustrates the key signaling events initiated by this compound in cancer cells.
References
Chiral β-Lactam Bridged Combretastatin A-4 Analogues: A Technical Guide to a New Class of Potent Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, demonstrating significant antitumor and anti-angiogenic properties. However, its clinical utility is hampered by poor water solubility and metabolic instability, largely due to the isomerization of its active cis-stilbene (B147466) bridge to the inactive trans-isomer. To overcome these limitations, researchers have developed a novel class of chiral β-lactam bridged analogues. By replacing the ethylene (B1197577) bridge with a rigid 2-azetidinone (β-lactam) ring, these analogues lock the molecule in a biologically active, cis-restricted conformation. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising anticancer agents, presenting key data and detailed experimental protocols to aid in their further development.
Introduction: The Rationale for β-Lactam Bridged Analogues
The primary mechanism of action for combretastatins is their interaction with the colchicine-binding site on β-tubulin. This binding event disrupts microtubule dynamics, leading to a cascade of cellular events including cell cycle arrest at the G2/M phase, induction of apoptosis, and disruption of tumor vasculature.[1][2][3] The critical structural feature for this activity is the cis-configuration of the two aryl rings.[4][5] The inherent instability of this double bond, which readily isomerizes to the thermodynamically more stable but inactive trans-isomer, has been a major obstacle in the development of CA-4 as a therapeutic agent.[4][5]
The introduction of a β-lactam ring as a rigid scaffold to replace the olefinic bridge offers a robust solution to this isomerization problem.[4] This modification not only enforces a cis-like orientation of the aryl rings but also introduces new chiral centers, allowing for the exploration of stereochemistry on biological activity. Extensive structure-activity relationship (SAR) studies have revealed that the absolute configurations at the C3 and C4 positions of the β-lactam ring are critical for potent antitumor activity, with a trans configuration between the A and B rings generally being optimal.[1]
Synthesis of Chiral β-Lactam Bridged Analogues
The asymmetric synthesis of 1,4-diaryl-2-azetidinones, the core structure of these analogues, is most commonly achieved through a stereoselective [2+2] cycloaddition known as the Staudinger reaction. This reaction involves the condensation of a ketene (B1206846) with an imine. The chirality is typically introduced through the use of chiral auxiliaries or chiral catalysts.
General Asymmetric Synthesis via Staudinger Reaction
A general and robust method for the asymmetric synthesis of chiral β-lactams involves the reaction of a chiral imine with a ketene generated in situ. The stereoselectivity of the cycloaddition is controlled by the chiral auxiliary attached to the imine.
Experimental Protocol: Asymmetric Synthesis of a Chiral 1,4-Diaryl-2-azetidinone
This protocol is a generalized procedure based on established methods for the Staudinger reaction.
Step 1: Formation of the Chiral Imine (Schiff Base)
-
To a solution of a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene) at room temperature, add the desired substituted benzaldehyde (B42025) (1.0 eq).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the dehydrating agent and concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
-
Dissolve the chiral imine (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare the ketene precursor. Dissolve the corresponding acyl chloride (e.g., 2-acetoxyacetyl chloride) (1.2 eq) in dry dichloromethane.
-
Slowly add a tertiary amine base, such as triethylamine (B128534) (1.5 eq), to the solution of the acyl chloride at -78 °C to generate the ketene in situ.
-
Transfer the freshly prepared ketene solution to the cooled imine solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours and then gradually warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral β-lactam.
Step 3: Removal of the Chiral Auxiliary
-
The chiral auxiliary can be removed under various conditions depending on its nature. For an α-methylbenzyl group, this is often achieved through hydrogenolysis.
-
Dissolve the chiral β-lactam in a suitable solvent like methanol (B129727) or ethyl acetate.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected β-lactam.
Biological Activity and Quantitative Data
Chiral β-lactam bridged combretastatin A-4 analogues have demonstrated potent antiproliferative activity against a broad range of human cancer cell lines. The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of some of the most promising compounds reported in the literature.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 14b | A2780 (ovarian) | 0.001-0.021 | [1] |
| Hela (cervical) | 0.001-0.021 | [1] | |
| SKOV-3 (ovarian) | 0.001-0.021 | [1] | |
| MDA-MB-231 (breast) | 0.001-0.021 | [1] | |
| 14c | A2780 (ovarian) | 0.001-0.021 | [1] |
| Hela (cervical) | 0.001-0.021 | [1] | |
| SKOV-3 (ovarian) | 0.001-0.021 | [1] | |
| MDA-MB-231 (breast) | 0.001-0.021 | [1] | |
| CA-432 | MCF-7 (breast) | 0.022 | [6] |
| HT-29 (colon) | 0.003 | [6] | |
| Compound 3 | Hep G2 (liver) | 6.35 | [7] |
| HCT-116 (colon) | 9.21 | [7] | |
| A549 (lung) | 16.14 | [7] |
Tubulin Polymerization Inhibition
The inhibitory concentration for 50% of tubulin assembly (IC₅₀) is a direct measure of the compound's effect on microtubule formation.
| Compound | Tubulin Polymerization IC₅₀ (µM) | Reference |
| Compound 3 | 9.50 | [7] |
| Colchicine (B1669291) (Reference) | 5.49 | [7] |
Mechanism of Action: Disrupting the Cellular Machinery
The primary mechanism of action of chiral β-lactam bridged combretastatin A-4 analogues is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][8] This leads to a cascade of downstream effects, ultimately resulting in cancer cell death.
Disruption of Microtubule Dynamics and G2/M Cell Cycle Arrest
By inhibiting tubulin polymerization, these analogues disrupt the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][9]
Induction of Apoptosis
Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This ultimately leads to programmed cell death.[1][9]
Anti-Angiogenic and Anti-Metastatic Effects
Beyond their direct cytotoxic effects on tumor cells, these analogues also exhibit potent anti-vascular and anti-metastatic properties. They have been shown to disrupt the microtubule network in endothelial cells, inhibiting their migration and differentiation, which are critical processes in angiogenesis (the formation of new blood vessels that supply tumors).[4] Furthermore, some lead analogues have been shown to abrogate the migration of cancer cells, suggesting a potential role in preventing metastasis.[4]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of chiral β-lactam bridged combretastatin A-4 analogues.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution (100 mM).
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: To initiate the reaction, add the tubulin solution containing GTP (final concentration 1 mM) to each well. The final tubulin concentration should be in the range of 1-3 mg/mL.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37 °C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance) can be determined. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Conclusion and Future Directions
Chiral β-lactam bridged combretastatin A-4 analogues represent a highly promising class of antitumor agents. By overcoming the stability issues of the parent compound, these analogues exhibit potent and selective cytotoxicity against a variety of cancer cell lines. Their well-defined mechanism of action, involving tubulin polymerization inhibition, G2/M cell cycle arrest, and induction of apoptosis, makes them attractive candidates for further preclinical and clinical development.
Future research in this area should focus on:
-
Optimizing Pharmacokinetic Properties: Further structural modifications to improve aqueous solubility, metabolic stability, and overall bioavailability.
-
In Vivo Efficacy Studies: Comprehensive evaluation in various animal models of cancer to assess antitumor efficacy and toxicity profiles.
-
Combination Therapies: Investigating the synergistic effects of these analogues with other established anticancer drugs.
-
Exploring Novel Delivery Systems: Development of targeted drug delivery systems to enhance tumor-specific accumulation and reduce off-target effects.
The in-depth understanding of the synthesis, biological activity, and mechanism of action provided in this guide serves as a valuable resource for researchers dedicated to advancing this exciting class of compounds towards clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Synthetic Studies on Optically Active .BETA.-lactams. [research.amanote.com]
- 4. Design, synthesis, biological evaluation and cocrystal structures with tubulin of chiral β-lactam bridged combretastatin A-4 analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Methodological & Application
Application Notes for Tubulin Inhibitor 42 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 42, also identified as Compound 14b, is a potent small molecule that targets microtubule dynamics, a cornerstone of cellular function. Microtubules, dynamic polymers of α- and β-tubulin, are integral to cell division, intracellular transport, and the maintenance of cell architecture. By disrupting the delicate equilibrium of microtubule polymerization and depolymerization, this compound induces cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis (programmed cell death). This mechanism of action makes it a compound of significant interest for cancer research and drug development.
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. Detailed protocols for key experiments are provided to enable researchers to effectively evaluate its biological effects.
Mechanism of Action
This compound functions by directly interfering with microtubule polymerization. It has been shown to inhibit the activity of β-microtubulin with an IC50 of 3.5 µM.[1] This inhibition prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the microtubule network. The cellular consequences of this disruption are twofold:
-
Mitotic Arrest: The failure to form a functional mitotic spindle, a structure essential for chromosome segregation during mitosis, activates the spindle assembly checkpoint. This results in the arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound and provide representative anti-proliferative activities of other tubulin inhibitors against various cancer cell lines.
Table 1: Biochemical Activity of this compound
| Target | IC50 (µM) |
| β-microtubulin activity | 3.5[1] |
Table 2: Representative Anti-proliferative Activity of Tubulin Inhibitors in Cancer Cell Lines
Disclaimer: The following data are for representative tubulin inhibitors and are intended to provide a general understanding of the expected potency. The specific IC50 values for this compound against these cell lines should be determined experimentally.
| Cell Line | Cancer Type | Representative Tubulin Inhibitor | IC50 (nM) |
| HeLa | Cervical Cancer | T115 | Low nanomolar range[2] |
| MCF-7 | Breast Cancer | T115 | Low nanomolar range[2] |
| HT-29 | Colorectal Adenocarcinoma | OAT-449 | 6 - 30[3][4] |
| SK-N-MC | Neuroepithelioma | OAT-449 | 6 - 30[3][4] |
| K562 | Chronic Myelogenous Leukemia | Compound 14e | 55 - 305[5][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete medium to achieve final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Allow cells to attach and grow to 70-80% confluency. Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix by resuspending in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 4: Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the effect of this compound on the microtubule network.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound for an appropriate time (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network and nuclei using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for cell viability assay.
Caption: Dose-response logical relationship.
References
- 1. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel tubulin-targeting agents with a dual-mechanism for polymerization inhibition and protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tubulin Inhibitor 42 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitors are a critical class of molecules in cancer research and drug development due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Tubulin Inhibitor 42, also known as Compound 14b, is a potent β-microtubulin inhibitor that demonstrates significant anti-cancer and anti-angiogenic properties.[1] Proper preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent, along with essential data and handling instructions.
Introduction to this compound
This compound is a small molecule that targets β-microtubulin, interfering with the dynamic homeostasis of microtubules. This disruption leads to the arrest of the cancer cell cycle in the G2/M phase and subsequently induces apoptosis.[1] Furthermore, it has been shown to significantly inhibit angiogenesis both in vitro and in vivo, highlighting its potential as a therapeutic agent.[1] Given its hydrophobic nature, DMSO is the recommended solvent for preparing stock solutions for use in biological assays.[2][3]
Key Properties of this compound:
-
Target: β-microtubulin[1]
-
Mechanism of Action: Interferes with microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1]
-
Biological Effects: Anti-cancer and anti-angiogenic.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation and use of a this compound stock solution.
| Parameter | Value/Recommendation | Notes |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is crucial to prevent compound degradation.[4][5] |
| Typical Stock Solution Concentration | 10 mM | A higher concentration stock solution minimizes the volume of DMSO in the final assay medium. |
| IC50 (β-microtubulin activity) | 3.5 µM | [1] |
| Storage of Solid Compound | -20°C, desiccated | Protect from light and moisture for long-term stability.[6] |
| Storage of DMSO Stock Solution | -20°C or -80°C, in aliquots | Aliquoting into single-use vials prevents repeated freeze-thaw cycles.[2][4][6] |
| Maximum Final DMSO Concentration in Assays | < 0.5% (v/v) | Higher concentrations can be toxic to cells and may have off-target effects.[2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.[8]
-
Calculation: Determine the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration. The molecular weight (MW) of the compound is required for this calculation (Note: The exact MW should be obtained from the supplier's certificate of analysis).
-
Formula: Volume of DMSO (µL) = (Mass of compound (mg) / MW of compound ( g/mol )) * 100,000
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present. If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[4]
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use, sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[2][4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Stepwise Dilution: To prevent precipitation of the hydrophobic compound, it is recommended to perform a stepwise dilution rather than adding the concentrated DMSO stock directly into a large volume of aqueous medium.[2][3] a. Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, add 2 µL of the 10 mM stock to 98 µL of medium to create a 200 µM solution. b. From this intermediate dilution, perform further serial dilutions in the cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in all experimental wells, including vehicle controls, is consistent and remains below 0.5% (v/v).[7]
-
Immediate Use: Use the freshly prepared working solutions immediately in your experiments to ensure the stability and activity of the inhibitor.
Visualizations
References
Application Notes and Protocols for Tubulin Inhibitor 42 in Cancer Cell Research
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a summary of the reported working concentrations and methodologies for a compound designated as "Tubulin inhibitor 42" in scientific literature. It is important to note that "this compound" is not a standardized name and may refer to different chemical entities in various publications. This document synthesizes data from distinct compounds identified under similar nomenclature.
Overview of this compound
Tubulin inhibitors are a class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] They are broadly categorized as microtubule-stabilizing or -destabilizing agents. The compounds referred to as "this compound" in the literature are microtubule-destabilizing agents that interfere with tubulin polymerization.[3][4]
Mechanism of Action: this compound and its analogs typically bind to the colchicine (B1669291) binding site on β-tubulin.[4][5] This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] This leads to an arrest of the cancer cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][6]
Quantitative Data Summary
The working concentration of a tubulin inhibitor is highly dependent on the specific compound and the cancer cell line being tested. The following tables summarize the reported 50% inhibitory concentration (IC50) values for different compounds referred to as "this compound" or with similar characteristics.
Table 1: Antiproliferative Activity (IC50) of this compound Analogs in Cancer Cell Lines
| Compound Designation | Cancer Cell Line | Cell Type | IC50 (nM) |
| St. 42 | HepG2 | Liver Carcinoma | < 10 |
| KB | Oral Carcinoma | < 10 | |
| HCT-8 | Ileocecal Adenocarcinoma | < 10 | |
| MDA-MB-231 | Breast Adenocarcinoma | < 10 | |
| H22 | Hepatocellular Carcinoma | < 10 | |
| St. 47 | MCF-7 | Breast Adenocarcinoma | < 42 |
| HL-60 | Promyelocytic Leukemia | < 42 | |
| HCT-116 | Colorectal Carcinoma | < 42 | |
| HeLa | Cervical Adenocarcinoma | < 42 | |
| Compound [I] (thienopyridine indole (B1671886) derivative) | MGC-803 | Gastric Cancer | 1.61 |
| HGC-27 | Gastric Cancer | 1.82 | |
| OAT-449 | Various (8 cell lines) | Multiple Cancer Types | 6 - 30 |
Data sourced from multiple studies.[4][5][6]
Table 2: Tubulin Polymerization Inhibition (IC50)
| Compound Designation | IC50 (µM) |
| This compound (Compound 14b) | 3.5 |
| St. 42 | 2.54 |
| St. 43 | 2.09 |
| Compound [I] (thienopyridine indole derivative) | 2.505 |
Data sourced from multiple studies.[3][4][5]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the tubulin inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Signaling Pathway of Tubulin Destabilizing Agents
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunofluorescence Staining for Microtubules after Tubulin Inhibitor 42 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin inhibitors are a significant class of compounds in cancer research, primarily acting by disrupting microtubule dynamics, which are crucial for cell division and other essential cellular functions.[1][2] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.[2] Tubulin inhibitor 42 is a potent, cell-permeable compound that functions as a β-microtubulin inhibitor.[3] Its mechanism of action involves the interference with microtubule dynamic homeostasis. This disruption of the microtubule network leads to the arrest of the cancer cell cycle in the G2/M phase and ultimately induces apoptosis.[3] Furthermore, this compound has been shown to significantly inhibit angiogenesis both in vitro and in vivo.[3]
These application notes provide a comprehensive guide for researchers to visualize and quantify the effects of this compound on the microtubule cytoskeleton in cultured cells using immunofluorescence microscopy. The detailed protocols below will enable the effective staining, imaging, and analysis of microtubule disruption following treatment with this inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a template for recording experimental results obtained from immunofluorescence imaging.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| IC50 (β-microtubulin activity) | 3.5 µM | Not specified |
Data sourced from MedchemExpress.[3]
Table 2: Template for Quantitative Immunofluorescence Data
| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | α-tubulin Intensity (Arbitrary Units) | Percentage of Cells in G2/M Phase |
| Vehicle Control (e.g., DMSO) | 100% | User-defined | User-defined | User-defined |
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) | ||||
| Positive Control (e.g., Nocodazole) |
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells treated with this compound.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Sterile glass coverslips or chamber slides
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for microtubule disruption (e.g., Nocodazole)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Experimental Workflow
Caption: Workflow for immunofluorescence staining of microtubules.
Detailed Protocol
-
Cell Seeding:
-
Seed your chosen mammalian cells onto sterile glass coverslips in a multi-well plate.
-
Allow the cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Incubate the cells with the drug-containing medium for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.
-
Paraformaldehyde Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Methanol (B129727) Fixation: Alternatively, fix with ice-cold methanol for 10 minutes at -20°C. This can sometimes improve microtubule visualization.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.3% Triton X-100 in PBS) for 5-10 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer, protecting it from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[5]
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images at a consistent magnification and exposure setting for all experimental groups.
-
Quantify microtubule disruption using image analysis software. Parameters to measure can include microtubule density, length, and overall fluorescence intensity.[6][7]
-
Signaling Pathways
Tubulin inhibitors can affect various signaling pathways, often as a consequence of microtubule disruption and mitotic arrest.[8] The disruption of microtubule-dependent intracellular transport can impact pathways like AKT/mTOR.[8] Additionally, the cellular stress induced by microtubule poisons can activate stress-activated protein kinase (SAPK) pathways such as the p38 MAPK pathway.[9]
Caption: Signaling effects of this compound.
Expected Results
Upon treatment with this compound, a dose-dependent disruption of the microtubule network is expected. In untreated control cells, a well-organized and extensive network of filamentous microtubules should be observed, extending from the nucleus to the cell periphery. In contrast, cells treated with effective concentrations of this compound will exhibit a diffuse and fragmented tubulin staining pattern, indicative of microtubule depolymerization. At higher concentrations or longer incubation times, a significant reduction in microtubule density and length should be quantifiable. These morphological changes are anticipated to correlate with an increase in the percentage of cells arrested in the G2/M phase of the cell cycle, which can be identified by condensed chromatin and a rounded cell morphology.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak microtubule staining | Primary antibody concentration too low | Optimize primary antibody dilution. |
| Ineffective permeabilization | Increase permeabilization time or use a different detergent. | |
| Improper fixation | Try an alternative fixation method (e.g., methanol instead of PFA). | |
| High background fluorescence | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Secondary antibody concentration too high | Optimize secondary antibody dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Microtubule structure is not well-preserved | Cells were not handled gently | Be gentle during washing and reagent addition/removal. |
| Fixation was too harsh | Reduce fixation time or use a milder fixative. | |
| Inconsistent results between replicates | Uneven cell seeding | Ensure a uniform cell density across all coverslips. |
| Inconsistent incubation times | Use a timer to ensure consistent incubation periods for all steps. |
References
- 1. benchchem.com [benchchem.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Cycle Analysis of Tubulin Inhibitor 42 by Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tubulin inhibitors are a class of compounds that disrupt microtubule dynamics, which are essential for various cellular processes, particularly mitosis.[1][2][3][4] By interfering with the polymerization or depolymerization of tubulin, these agents can induce cell cycle arrest, primarily at the G2/M phase, and subsequently lead to apoptosis.[2][5][6] This mechanism makes them a significant area of interest in cancer research and drug development.[2][3][7]
Tubulin Inhibitor 42 is a novel small molecule designed to bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting tubulin polymerization.[4][7][8] This disruption of microtubule formation is hypothesized to activate the spindle assembly checkpoint, leading to a G2/M phase arrest in proliferating cells.[9]
Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a cell population.[10] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing a quantitative measure of the effect of compounds like this compound on cell cycle progression.[10][11]
This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide staining.
Principle of the Method
The cell cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). During the S phase, the cell replicates its DNA, resulting in a doubling of the DNA content. Consequently, cells in the G2 and M phases contain twice the amount of DNA as cells in the G0/G1 phase. Cells in the S phase have an intermediate DNA content.
Propidium iodide (PI) is a fluorescent intercalating agent that binds to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content within a cell.[12] By analyzing a population of PI-stained cells using a flow cytometer, a histogram of DNA content versus cell count can be generated. This histogram will typically show two distinct peaks representing cells in G0/G1 and G2/M, with a region of lower cell numbers in between, representing cells in the S phase. Treatment with a tubulin inhibitor like this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified by analyzing the changes in the distribution of cells across the different phases of the cell cycle.[13][14]
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on cell cycle distribution in a cancer cell line (e.g., HeLa).
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| 10 | 48.9 ± 3.1 | 22.5 ± 2.0 | 28.6 ± 2.9 |
| 50 | 35.7 ± 2.8 | 15.3 ± 1.5 | 49.0 ± 3.3 |
| 100 | 20.1 ± 2.2 | 8.7 ± 1.1 | 71.2 ± 3.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of G2/M Arrest Induced by this compound (100 nM)
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| 12 | 38.4 ± 3.0 | 18.9 ± 1.7 | 42.7 ± 3.5 |
| 24 | 20.1 ± 2.2 | 8.7 ± 1.1 | 71.2 ± 3.8 |
| 48 | 15.8 ± 1.9 | 5.2 ± 0.9 | 79.0 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7, or HCT-116) in 6-well plates at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluency) at the time of harvesting.
-
Adhesion : Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment : Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells with various concentrations of the inhibitor (e.g., 0, 10, 50, 100 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
Protocol 2: Cell Staining with Propidium Iodide
-
Harvesting : After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation : Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[12] Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Washing : Centrifuge the fixed cells at 800 x g for 5 minutes and carefully decant the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Staining : Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation : Incubate the cells at room temperature for 30 minutes in the dark.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup : Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the instrument to detect the fluorescence emission of PI (typically around 617 nm).
-
Data Acquisition : Analyze the stained cells on the flow cytometer. Collect data for at least 10,000 events per sample. Use a low flow rate to ensure high-quality data.
-
Gating : Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population and exclude debris. Use a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to gate on single cells and exclude doublets.
-
Data Analysis : Generate a histogram of PI fluorescence intensity for the single-cell population. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of the treated samples to the vehicle control to determine the effect of this compound.
Mandatory Visualization
Caption: Signaling pathway of G2/M arrest by this compound.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: Quantifying Apoptosis in Response to Tubulin Inhibitor 42 using Annexin V Staining
Introduction
Tubulin inhibitors represent a significant class of anti-cancer agents that function by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and the maintenance of cell shape.[1] This disruption typically leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2] Tubulin Inhibitor 42 is a novel compound that destabilizes microtubules, similar to vinca (B1221190) alkaloids, by preventing the polymerization of tubulin.[2] Understanding and quantifying the apoptotic response to this inhibitor is crucial for its development as a potential therapeutic agent.
The Annexin V assay is a widely adopted and reliable method for detecting early-stage apoptosis.[2][3] One of the initial events in apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner leaflet of the plasma membrane to the outer leaflet.[4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to enable the detection of apoptotic cells.[3][6] By co-staining with a fluorescent DNA-binding dye like Propidium Iodide (PI), which is excluded by cells with an intact membrane, it is possible to differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[2][3] This method allows for the sensitive and quantitative analysis of apoptosis by flow cytometry.[3][6]
Signaling Pathway of Apoptosis Induced by Tubulin Inhibitors
Tubulin inhibitors, by disrupting microtubule dynamics, activate the spindle assembly checkpoint, which can lead to a prolonged arrest in the M-phase of the cell cycle.[2][7] This mitotic arrest can trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2][8] The intrinsic pathway is frequently initiated and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the primary executioners of apoptosis.[2] Some tubulin inhibitors have also been shown to sensitize cells to extrinsic apoptosis by upregulating death receptors such as DR5.[2][8]
Data Presentation
The quantitative data obtained from flow cytometry analysis following treatment with this compound should be presented in a clear and structured format to facilitate easy comparison across different treatment conditions. The following table provides an example of how to summarize the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 50 | 42.1 ± 4.2 | 38.4 ± 3.1 | 19.5 ± 2.7 |
| This compound | 100 | 20.3 ± 2.9 | 55.9 ± 4.5 | 23.8 ± 3.0 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Annexin V Apoptosis Assay Protocol
This protocol details the steps for detecting apoptosis in cells treated with this compound using an Annexin V-FITC Apoptosis Detection Kit.
Materials:
-
Cancer cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well plates
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control group.[2]
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.[2][9]
-
For suspension cells: Centrifuge the cell suspension to pellet the cells.[2]
-
Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]
-
-
Flow Cytometry Analysis:
-
After the incubation period, add 400 µL of 1X Annexin Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.[2][4]
-
Set up appropriate controls for compensation and gating, including:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with Propidium Iodide
-
-
Flow Cytometry Data Interpretation:
The cell population will be separated into four quadrants:
-
Lower-left quadrant (Q3): Viable cells (Annexin V- / PI-)[6]
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)[6]
-
Upper-right quadrant (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)[6]
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. benchchem.com [benchchem.com]
Application Note: Western Blot Analysis of Cell Cycle Proteins Following Treatment with Tubulin Inhibitor 42
Audience: Researchers, scientists, and drug development professionals.
Introduction Tubulin inhibitors are a class of microtubule-targeting agents that disrupt microtubule dynamics, a process essential for mitotic spindle formation and chromosome segregation during cell division.[1][2] This disruption activates the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4] Tubulin Inhibitor 42 is a potent, small-molecule, microtubule-destabilizing agent that binds to β-tubulin at the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules.[5][6] This action makes it a valuable tool for studying cell cycle regulation and a potential candidate for cancer therapy.[7][8]
This application note provides a detailed protocol for using Western blot analysis to characterize the effects of this compound on key cell cycle regulatory proteins. The procedure outlines methods for cell culture, treatment, protein lysate preparation, and immunodetection to evaluate the molecular events downstream of tubulin inhibition.
Mechanism of Action
This compound exerts its anti-proliferative effects by interfering with the dynamic instability of microtubules. By preventing tubulin polymerization, it leads to the disassembly of the microtubule network.[2][6] This disruption of the mitotic spindle activates a checkpoint that arrests cells in mitosis.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The expected effects on key cell cycle proteins include the accumulation of proteins required for mitosis, such as Cyclin B1, and the activation of apoptotic markers like cleaved PARP.[5][8]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables provide a summary of the inhibitor's properties, recommended antibody dilutions for the Western blot protocol, and expected quantitative results following treatment.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target | β-microtubulin | [5] |
| Binding Site | Colchicine-sensitive site | [6][9] |
| IC₅₀ (Tubulin Polymerization) | 3.5 µM | [5] |
| Cellular Effect | G2/M Phase Arrest, Apoptosis Induction |[5][7] |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Target Protein | Host Species | Supplier (Example) | Dilution |
|---|---|---|---|
| Cyclin B1 | Rabbit | Cell Signaling | 1:1000 |
| Phospho-Histone H3 (Ser10) | Rabbit | Millipore | 1:2000 |
| p21 | Mouse | Santa Cruz | 1:500 |
| Cleaved PARP | Rabbit | Cell Signaling | 1:1000 |
| β-Actin (Loading Control) | Mouse | Sigma-Aldrich | 1:5000 |
| Anti-Rabbit IgG, HRP-linked | Goat | Cell Signaling | 1:2000 |
| Anti-Mouse IgG, HRP-linked | Horse | Cell Signaling | 1:2000 |
Table 3: Hypothetical Densitometry Analysis of Protein Expression Data represents the fold change in protein expression relative to the vehicle control (DMSO), normalized to β-Actin. Cells were treated for 24 hours.
| Target Protein | Vehicle Control (DMSO) | This compound (1x IC₅₀) | This compound (2x IC₅₀) |
| Cyclin B1 | 1.0 | 2.8 | 4.5 |
| Phospho-Histone H3 (Ser10) | 1.0 | 5.2 | 8.1 |
| p21 | 1.0 | 2.1 | 3.4 |
| Cleaved PARP | 1.0 | 3.5 | 6.7 |
Experimental Protocols
The following diagram outlines the complete experimental workflow.
Caption: Step-by-step workflow for Western blot analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed a cancer cell line of interest (e.g., HeLa, A549) in 100 mm culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence : Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., IC₅₀ and 2x IC₅₀). Prepare a vehicle control with the same final concentration of DMSO.[6]
-
Incubation : Remove the old medium from the culture dishes and replace it with the medium containing this compound or the vehicle control. Incubate the cells for a specified time (e.g., 24 hours).[9]
Protocol 2: Preparation of Whole-Cell Lysates [4][10]
-
Harvesting : Place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis : Add 1 mL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each 100 mm dish.
-
Scraping : Use a cell scraper to scrape the adherent cells from the dish and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing occasionally to ensure complete lysis.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collection : Carefully transfer the supernatant, which contains the total cellular protein, to a new pre-chilled tube. Store at -80°C or proceed immediately to protein quantification.
Protocol 3: Western Blot Analysis
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.[11]
-
Sample Preparation : Normalize all samples to the same concentration with RIPA buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[4]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking : Destain the membrane with Tris-Buffered Saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Dilute the primary antibodies (see Table 2) in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes : Repeat the washing step (Step 7) to remove any unbound secondary antibody.
-
Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system.
-
Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-Actin) to determine the relative protein expression.[4]
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Xenograft Model Studies with Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and the maintenance of cell shape. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis in rapidly proliferating cancer cells. These application notes provide a comprehensive guide to conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of tubulin inhibitors. While specific public data for a compound designated "Tubulin inhibitor 42" is not available, this document outlines generalized protocols and data presentation formats using examples of other potent tubulin inhibitors with published in vivo xenograft data.
Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors interfere with the dynamic equilibrium of microtubule polymerization and depolymerization.[1] This interference can occur through two primary mechanisms:
-
Inhibition of Polymerization (Destabilizing Agents): These agents, which include compounds binding to the colchicine (B1669291) and vinca (B1221190) alkaloid sites on tubulin, prevent the assembly of tubulin dimers into microtubules.[1] The resulting lack of functional microtubules disrupts the formation of the mitotic spindle.
-
Promotion of Polymerization (Stabilizing Agents): Agents like taxanes bind to microtubules and prevent their depolymerization, leading to the formation of abnormal microtubule bundles and mitotic arrest.
Both mechanisms lead to the activation of the spindle assembly checkpoint, causing a prolonged halt in mitosis. This extended mitotic arrest ultimately triggers apoptotic cell death.[2]
Data Presentation: In Vivo Efficacy of Selected Tubulin Inhibitors
The following tables summarize quantitative data from in vivo xenograft studies of various tubulin inhibitors, providing a clear comparison of their anti-tumor activities.
Table 1: In Vivo Anti-Tumor Efficacy of Tubulin Inhibitors in Xenograft Models
| Compound | Cancer Cell Line | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] | 4T1 (Breast Cancer) | 4T1 Xenograft | 5, 10, or 20 mg/kg, intravenous injection, every other day for 12 days | 49.2%, 58.1%, and 84.0% respectively | [3][4] |
| OAT-449 | HT-29 (Colorectal) | HT-29 Xenograft | Intraperitoneal injection | Significant tumor growth inhibition | [5] |
| SK-N-MC (Neuroepithelioma) | SK-N-MC Xenograft | 2.5 mg/kg, intravenous injection, every 5 days | Similar to vincristine | [5] | |
| Compound from Yang, Y. et al. | MCF-7 (Breast Cancer) | MCF-7 Xenograft | 20 mg/kg, intraperitoneal injection, for 21 days | 68.95% | [6] |
| G13 | MDA-MB-231 (Breast Cancer) | MDA-MB-231 Xenograft | 30 mg/kg, intraperitoneal injection, once every three days | 38.2% | [1][7] |
Table 2: In Vitro Activity of Selected Tubulin Inhibitors
| Compound | IC50 (Tubulin Polymerization) | Cell Line | IC50 (Anti-proliferative Activity) | Reference |
| Compound [I] | 6.87 µM | SGC-7910 | 0.21 µM | [3] |
| OAT-449 | Similar to Vincristine | HeLa | 6 to 30 nM | [5] |
| Compound from Yang, Y. et al. | 1.87 µM | MCF-7 | 38.37 nM | [6] |
| G13 | 13.5 µM | MDA-MB-231 | 0.65 µM - 0.90 µM | [1][7] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies to assess the efficacy of tubulin inhibitors.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines such as HT-29 (colorectal adenocarcinoma), SK-N-MC (neuroepithelioma), 4T1 (murine breast cancer), and MCF-7 (human breast cancer) are commonly used.[4]
-
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[4]
-
Animal Models: Immunocompromised mice, such as BALB/c nude or SCID mice, are typically used to prevent the rejection of human tumor cells.[4]
Xenograft Model Establishment
-
Cell Preparation: Harvest cancer cells during the exponential growth phase.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.[4]
Compound Formulation and Administration
-
Formulation: The tubulin inhibitor is formulated in a suitable vehicle for administration.
-
Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The compound is administered via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[4]
Monitoring and Endpoint Analysis
-
Tumor Growth: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length x width²) / 2.[4]
-
Body Weight: Animal body weight should be monitored as an indicator of toxicity.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition.
-
Tissue Collection: At the end of the study, tumors are excised, weighed, and may be processed for further analyses like histology or biomarker analysis.[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo xenograft study of a tubulin inhibitor.
Caption: Experimental workflow for an in vivo xenograft study.
Signaling Pathway
The diagram below illustrates the general signaling pathway initiated by tubulin polymerization inhibitors, leading to apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the In Vitro Anti-Angiogenic Effects of Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Tubulin inhibitors, a class of potent anti-cancer agents, have demonstrated significant anti-angiogenic properties. These compounds disrupt microtubule dynamics, which are essential for endothelial cell proliferation, migration, and tube formation – all critical steps in the angiogenic cascade.
Tubulin inhibitor 42 (also known as Compound 14b) is a novel small molecule that targets the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of the endothelial cell cytoskeleton is the primary mechanism behind its anti-angiogenic activity. These application notes provide detailed protocols for a suite of in vitro assays to quantify the anti-angiogenic effects of this compound.
Mechanism of Action: Disruption of Microtubule Dynamics in Endothelial Cells
This compound exerts its anti-angiogenic effects by interfering with the dynamic instability of microtubules in endothelial cells. Microtubules are crucial for maintaining cell structure, facilitating intracellular transport, and forming the mitotic spindle during cell division. By binding to β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules.[1] This leads to a cascade of downstream effects that collectively inhibit angiogenesis:
-
Inhibition of Endothelial Cell Proliferation: Disruption of the mitotic spindle prevents cell division, arresting the cell cycle in the G2/M phase.[1]
-
Impairment of Endothelial Cell Migration: A functional microtubule network is essential for cell motility. Its disruption hinders the ability of endothelial cells to migrate towards angiogenic stimuli.
-
Inhibition of Capillary-like Tube Formation: The formation of three-dimensional tubular structures by endothelial cells is a hallmark of angiogenesis. This process is critically dependent on a dynamic cytoskeleton.
Data Presentation: In Vitro Anti-Angiogenic Activity of this compound
The following tables summarize the expected quantitative data from various in vitro assays assessing the anti-angiogenic effects of this compound. It is important to note that while a specific IC50 value for the inhibition of tubulin polymerization by this compound is available, comprehensive data on its effects in specific endothelial cell-based angiogenesis assays is limited. Therefore, the values presented below for proliferation, migration, and tube formation are representative of potent colchicine-binding site tubulin inhibitors and should be determined experimentally for this compound.
Table 1: Inhibition of Tubulin Polymerization
| Assay | Parameter | Value (this compound) |
| Tubulin Polymerization Assay | IC50 | 3.5 µM[1] |
Table 2: Inhibition of Endothelial Cell Proliferation
| Cell Line | Assay | Parameter | Expected Value (Potent Tubulin Inhibitors) |
| HUVEC | MTT/CellTiter-Glo® | IC50 (72h) | 5 - 50 nM |
Table 3: Inhibition of Endothelial Cell Migration
| Cell Line | Assay | Parameter | Expected Value (Potent Tubulin Inhibitors) |
| HUVEC | Wound Healing Assay | % Wound Closure Inhibition (at 10 nM, 12h) | 40 - 60% |
| HUVEC | Transwell Migration Assay | % Migration Inhibition (at 10 nM, 6h) | 50 - 70% |
Table 4: Inhibition of Endothelial Tube Formation
| Cell Line | Assay | Parameter | Expected Value (Potent Tubulin Inhibitors) |
| HUVEC | Tube Formation Assay | Total Tube Length Inhibition (at 10 nM, 6h) | 60 - 80% |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM-2 containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This assay quantifies the chemotactic migration of endothelial cells through a porous membrane.
Materials:
-
HUVECs
-
EGM-2 with reduced serum (e.g., 0.5% FBS)
-
EGM-2 with a chemoattractant (e.g., 10% FBS or VEGF)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal Violet stain
Protocol:
-
Preparation: Place Transwell inserts into a 24-well plate. Add 600 µL of EGM-2 with chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend HUVECs (pre-treated with this compound or vehicle control for 1-2 hours) in 200 µL of EGM-2 with reduced serum and seed them into the upper chamber of the insert.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Image Acquisition and Quantification: Take images of the stained cells and count the number of migrated cells per field.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
Calcein AM (for fluorescent visualization)
-
Microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Resuspend HUVECs in EGM-2 containing different concentrations of this compound or vehicle control. Seed the cells onto the solidified Matrigel.
-
Incubation: Incubate for 4-8 hours at 37°C.
-
Visualization: Visualize the tube formation using a phase-contrast microscope. For fluorescent imaging, pre-stain the cells with Calcein AM.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Signaling Pathways
VEGF/VEGFR2 Signaling Pathway Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival. While this compound does not directly target VEGFR2, its disruption of the microtubule network interferes with downstream signaling and cellular processes activated by VEGFR2.
References
Application Notes and Protocols: Evaluating Tubulin Inhibitor 42 using MTT, MTS, and SRB Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1] Tubulin inhibitor 42 (also known as Compound 14b) is a potent agent that targets β-microtubulin with an IC50 of 3.5 µM.[2] Its mechanism of action involves the interference with microtubule homeostasis, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[2]
Assessing the cytotoxic and cytostatic effects of compounds like this compound is a critical step in drug discovery.[3] Cell viability assays are fundamental tools for this purpose, providing quantitative data on a compound's efficacy.[4] This document provides detailed protocols for three common colorimetric assays used to evaluate cell viability:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan (B1609692) product.[5][6]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, this assay also measures metabolic activity, but utilizes a tetrazolium salt that is reduced to a water-soluble formazan, simplifying the protocol.[7][8]
-
SRB (Sulforhodamine B) Assay: A stoichiometric assay that quantifies total cellular protein content, providing a measurement of cell mass that is independent of metabolic state.[8][9][10]
These application notes offer a comparative overview, detailed step-by-step protocols, and data analysis guidelines for using these assays to characterize the anti-proliferative activity of this compound.
Comparison of Cell Viability Assays
Choosing the appropriate assay depends on the specific research question, cell type, and nature of the test compound. The table below summarizes the key characteristics of the MTT, MTS, and SRB assays.
| Feature | MTT Assay | MTS Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][11] | Enzymatic reduction of a modified tetrazolium salt to a water-soluble formazan in viable cells.[7] | Stoichiometric binding of sulforhodamine B dye to total cellular protein in fixed cells.[10] |
| Measurement | Cell metabolic activity.[4] | Cell metabolic activity.[7] | Total cell biomass (protein content).[9] |
| Endpoint | Insoluble purple formazan crystals.[5] | Soluble colored formazan product.[8] | Solubilized pink aminoxanthene dye.[8] |
| Advantages | Widely used and well-documented; inexpensive. | Fewer steps (no solubilization required); faster workflow and reduced potential for error.[8] | Independent of metabolic activity; stable endpoint; good linearity and sensitivity.[12][13] |
| Disadvantages | Requires a separate solubilization step (e.g., with DMSO), which can introduce variability; can be affected by compounds that alter cellular metabolism.[14] | Generally more expensive than MTT. | Requires a cell fixation step; not suitable for real-time monitoring. |
| Wavelength | 570-590 nm.[5] | ~490 nm.[15][16] | ~515-565 nm.[10] |
Visual Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for MTT, MTS, and SRB cell viability assays.
Mechanism of Action of this compound
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 12. scispace.com [scispace.com]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Lyophilized Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of molecules in cancer research and drug development. They function by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Tubulin inhibitor 42 is a potent compound that interferes with microtubule homeostasis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] These application notes provide detailed protocols for the proper storage, handling, and experimental use of lyophilized this compound.
Safety and Handling Precautions
This compound, as a cytotoxic agent, requires careful handling to prevent occupational exposure. The health risks associated with many cytotoxic drugs can be severe, even at low doses, and may include reproductive harm and an increased risk of cancer with long-term exposure.[1] Therefore, all handling of this compound should be performed in a dedicated and controlled environment.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves (nitrile or neoprene), and safety glasses.[2]
-
Ventilation: Handle the lyophilized powder and reconstituted solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of airborne particles.
-
Containment: Use of a closed-system transfer device (CSTD) is recommended to minimize the risk of spills and aerosol generation during reconstitution and transfer.
-
Waste Disposal: Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) as hazardous cytotoxic waste according to your institution's guidelines.
-
Dedicated Facilities: If possible, utilize a separate suite or designated area specifically for handling cytotoxic materials to prevent cross-contamination.[1]
Storage and Stability
Proper storage of lyophilized this compound is crucial for maintaining its potency and ensuring experimental reproducibility.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from moisture and light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | 4°C | Prepare fresh daily | Discard any unused solution after the experiment. |
Note: These are general recommendations for tubulin inhibitors. Always refer to the manufacturer-specific Certificate of Analysis for precise storage conditions if available.
Reconstitution Protocol
Reconstituting the lyophilized powder is the first step for experimental use. The following protocol outlines the preparation of a high-concentration stock solution.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-centrifugation: Before opening, briefly centrifuge the vial of lyophilized powder to ensure all the contents are at the bottom.
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. If precipitation is observed, warming the solution to 37°C may aid in dissolution.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of this compound on the polymerization of tubulin in vitro.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)
-
96-well, clear-bottom plate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Tubulin Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Keep the solution on ice.
-
Assay Setup (on ice):
-
Add polymerization buffer to each well of the 96-well plate.
-
Add diluted this compound or control compounds to the respective wells. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Add GTP to a final concentration of 1 mM.
-
-
Initiation of Polymerization:
-
Pre-warm the microplate reader to 37°C.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in the reader and begin measuring the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis: Plot the absorbance (OD at 340 nm) versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the inhibitor-treated samples to the control to determine the inhibitory effect. This compound has been shown to inhibit β-microtubulin activity with an IC₅₀ of 3.5 µM.[1]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by disrupting microtubule dynamics. This interference triggers a cascade of cellular events, ultimately leading to programmed cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols: Aqueous Solubility of Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of therapeutic agents, particularly in oncology, that exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Tubulin Inhibitor 42 (CAS: 2135713-96-9; Molecular Formula: C₂₀H₂₃NO₇) is a small molecule compound identified as an inhibitor of β-microtubulin activity.[1][2][3] Like many small molecule inhibitors, its utility in both in vitro and in vivo research settings is fundamentally linked to its physicochemical properties, most notably its aqueous solubility.
Poor aqueous solubility is a common challenge in drug discovery and development, impacting bioavailability and the reliability of in vitro assay results.[4][5][6] This document provides a comprehensive guide to understanding and evaluating the aqueous solubility of this compound. It includes detailed protocols for determining both kinetic and thermodynamic solubility, as well as strategies for formulating this compound for experimental use.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 389.4 g/mol | --INVALID-LINK--[3] |
| Molecular Formula | C₂₀H₂₃NO₇ | --INVALID-LINK--[3] |
| XLogP3 | 1.9 | --INVALID-LINK--[3] |
| Aqueous Solubility | Data not publicly available | N/A |
Quantitative Solubility Data
While specific experimental data for the aqueous solubility of this compound is not publicly available, the following table presents a hypothetical summary of results that could be obtained using the protocols described below. This illustrates how to structure and report such data for comparison across different aqueous media.
| Aqueous Medium | Solubility Type | Method | Apparent Solubility (µg/mL) | Molar Concentration (µM) | Notes |
| PBS (pH 7.4) | Kinetic | Turbidimetry | 5.2 | 13.4 | Initial precipitation observed at higher concentrations. |
| PBS (pH 7.4) | Thermodynamic | Shake-Flask HPLC-UV | 2.8 | 7.2 | Equilibrium solubility after 24h incubation. |
| 0.9% Saline | Kinetic | Turbidimetry | 6.1 | 15.7 | |
| 0.9% Saline | Thermodynamic | Shake-Flask HPLC-UV | 3.5 | 9.0 | |
| DMEM + 10% FBS | Kinetic | Nephelometry | 12.5 | 32.1 | Increased solubility likely due to protein binding. |
| 5% DMSO in PBS (pH 7.4) | Kinetic | Turbidimetry | >100 | >256.8 | DMSO acts as a co-solvent, increasing apparent solubility.[7] |
Experimental Protocols
The following are detailed protocols for determining the aqueous solubility of this compound. It is crucial to select the appropriate method based on the stage of research and the required accuracy.
Protocol 1: High-Throughput Kinetic Solubility Assay
This method is suitable for rapid screening and provides an estimate of solubility when a compound is introduced into an aqueous buffer from a DMSO stock solution.[1][8]
Objective: To rapidly determine the kinetic solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Multichannel pipettor
-
Plate reader with turbidimetry or nephelometry capabilities
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of each DMSO concentration from the serial dilution to the corresponding wells containing the aqueous buffer. This will result in a final DMSO concentration of 1%.
-
Incubation and Mixing: Mix the plate on a shaker for 10 minutes at room temperature.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Caption: Workflow for Kinetic Solubility Assay.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This "gold standard" method measures the equilibrium solubility of a compound and is more time and resource-intensive but provides a more accurate value.[8]
Objective: To determine the thermodynamic (equilibrium) solubility of this compound.
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase)
Procedure:
-
Compound Addition: Add an excess amount of solid this compound to a glass vial. The excess should be visible at the end of the experiment.
-
Solvent Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on a shaker in a constant temperature environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in a suitable solvent (e.g., 50:50 ACN:water).
-
Analyze the filtered supernatant by HPLC-UV.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Assay.
Strategies for Formulating Poorly Soluble Compounds
For in vitro and in vivo studies, it may be necessary to improve the solubility of this compound. Here are some common strategies:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.
-
Co-solvents: The use of water-miscible organic solvents like ethanol, PEG 300, or propylene (B89431) glycol can increase solubility. However, the concentration of the co-solvent must be carefully controlled to avoid toxicity in cellular or animal models.
-
Surfactants: Surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H23NO7 | CID 131953485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Tubulin inhibitor 42 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Tubulin Inhibitor 42 precipitation in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses the most common causes of small molecule precipitation and provides actionable solutions to ensure reliable and reproducible experimental results.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a 10 mM stock. When I add it to my cell culture medium, a white precipitate or cloudiness forms immediately. What is happening?
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[1] The compound's concentration exceeds its solubility limit in the aqueous environment, causing it to precipitate.[2]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound is higher than its maximum solubility in the culture medium. Many tubulin inhibitors have poor aqueous solubility.[3][4][5] | Decrease the final working concentration. First, determine the maximum soluble concentration using the protocol provided below. |
| Rapid Solvent Exchange | Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes the DMSO to disperse quickly, leaving the hydrophobic inhibitor exposed to the aqueous environment where it is not soluble.[1] | Perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media, then add this to your final culture volume. Always add the inhibitor to the media while gently vortexing or swirling.[1] |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower at cooler temperatures (e.g., room temperature or 4°C).[2] | Always pre-warm your cell culture media and any aqueous buffers to 37°C in a water bath before adding the inhibitor stock solution.[1] |
| High Final DMSO Concentration | While DMSO aids dissolution, final concentrations above 0.5% can be toxic to many cell lines and may not prevent precipitation upon high dilution factors.[1] | Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally at or below 0.1%.[1] This may require preparing a lower concentration stock solution. |
Issue 2: Precipitation Over Time in the Incubator
Question: The media looked clear when I added the inhibitor, but after a few hours in the 37°C incubator, I see crystals or a film at the bottom of the well/flask. Why?
Answer: Delayed precipitation can occur due to several factors related to the incubator environment and interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | The inhibitor may interact with proteins (e.g., from Fetal Bovine Serum), salts, or other components in the media over time, leading to the formation of insoluble complexes.[2][6] | Reduce the serum concentration if your cell line allows it. Alternatively, test solubility in different types of media (e.g., RPMI vs. DMEM) or in serum-free media to identify problematic components. |
| pH Shift | The CO₂ environment in an incubator is designed to work with a bicarbonate buffering system to maintain a stable physiological pH. If the media is not properly buffered for the CO₂ concentration, its pH can change, affecting the solubility of pH-sensitive compounds.[2] | Ensure you are using the correct media formulation for your incubator's CO₂ setting. Keep flasks/plates sealed when outside the incubator for extended periods. |
| Evaporation | If the culture vessel is not properly sealed or the incubator has low humidity, evaporation can occur. This increases the concentration of all components, including the inhibitor, potentially pushing it past its solubility limit.[6][7] | Ensure the incubator has adequate humidity. Use filtered caps (B75204) on flasks and ensure lids are secure on multi-well plates. |
Issue 3: Distinguishing Precipitation from Contamination
Question: How can I be sure that the cloudiness in my media is from the inhibitor precipitating and not from microbial contamination?
Answer: This is a critical distinction to make.
| Observation | Likely Cause | Action |
| Uniform Cloudiness/Turbidity that appears suddenly and is accompanied by a rapid color change (e.g., yellowing) of the pH indicator. | Bacterial Contamination | Discard the culture immediately and decontaminate the incubator and biosafety cabinet. Review your sterile technique. |
| Fine, filamentous, or web-like structures that float in the media. | Fungal (Mold) Contamination | Discard the culture immediately. |
| Crystalline, shard-like, or amorphous solid particles , often settled at the bottom of the vessel. The media pH indicator typically remains unchanged. | Compound Precipitation | Examine a small aliquot of the media under a microscope. Precipitate will appear as non-motile crystalline or amorphous particles. If confirmed, follow the troubleshooting steps in this guide.[2] |
Data Presentation
Quantitative data for this compound is summarized below. These values are representative of a typical hydrophobic tubulin-binding agent.
Table 1: Physicochemical & Solubility Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 452.5 g/mol | Fictional value for calculation purposes. |
| Appearance | White to off-white crystalline solid | |
| Solubility in 100% DMSO | ≥ 25 mg/mL (~55 mM) | Stock solutions should be clear.[8][9] |
| Solubility in Ethanol | ~20 mg/mL (~44 mM) | [8][9] |
| Aqueous Solubility (PBS, pH 7.2) | < 0.1 mg/mL | Sparingly soluble in aqueous buffers.[10] |
Table 2: Recommended Working Conditions & IC₅₀ Values
| Parameter | Recommendation | Rationale |
| Recommended Solvent | Anhydrous DMSO | Provides the best solubility for creating high-concentration stock solutions.[11] |
| Stock Solution Concentration | 10 mM | A standard concentration that allows for significant dilution while keeping DMSO levels low. |
| Storage of Stock Solution | Store at -20°C or -80°C in single-use aliquots. | Avoids repeated freeze-thaw cycles which can cause compound degradation or precipitation.[9][11] |
| Final DMSO Concentration | ≤ 0.1% (not to exceed 0.5%) | Minimizes solvent-induced cytotoxicity and reduces the risk of precipitation.[1] |
| Example IC₅₀ Values | HeLa: 5.5 nMA549: 7.0 nMMCF-7: 4.2 nM | These values, typical for potent tubulin inhibitors, help guide the selection of appropriate experimental concentrations.[10][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: For 1 mL of a 10 mM stock solution of this compound (MW = 452.5 g/mol ), calculate the mass needed:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 452.5 g/mol = 0.004525 g = 4.53 mg.
-
-
Weigh Compound: Carefully weigh out 4.53 mg of this compound powder.
-
Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-quality, anhydrous DMSO.[11]
-
Ensure Complete Dissolution: Vortex the tube for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solution is completely clear and free of any visible particles.[11]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) in sterile, light-protected tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[9]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol helps you find the highest concentration of this compound that will stay in solution under your specific experimental conditions.[1]
-
Preparation: In a 96-well clear-bottom plate, add 200 µL of your complete cell culture medium (including serum), pre-warmed to 37°C, to each well of a single column (8 wells).
-
Prepare Highest Concentration: In the first well (e.g., A1), add a volume of your 10 mM DMSO stock to create the highest concentration you wish to test (e.g., for 100 µM, add 2 µL of 10 mM stock to 198 µL of media). Mix well by pipetting. Note: This results in 1% DMSO, which is for solubility testing only.
-
Serial Dilution: Perform a 2-fold serial dilution down the column. Transfer 100 µL from well A1 to well B1, mix, then transfer 100 µL from B1 to C1, and so on. Do not add any inhibitor to the last well, as this will be your negative control.
-
Incubation and Observation: Incubate the plate under standard culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at multiple time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). You can also read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance relative to the control indicates precipitation.[1]
-
Determine Maximum Concentration: The highest concentration that remains completely clear throughout the 24-hour period is your maximum working soluble concentration.
Protocol 3: General Protocol for Cell Treatment
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment. Allow them to adhere overnight.
-
Pre-warm Media: Pre-warm your complete culture media to 37°C.
-
Prepare Working Solutions: Prepare serial dilutions of this compound in the pre-warmed media.
-
CRITICAL: To avoid precipitation, do not dilute the 10 mM stock directly to the final concentration in a large volume.
-
Recommended Method (Stepwise Dilution): a. Create an intermediate dilution (e.g., 100X or 1000X the final concentration) in a small volume of media. For example, to make a 1 µM final solution, you might add 1 µL of 10 mM stock to 99 µL of media to make a 100 µM intermediate solution. b. Add the required volume of this intermediate solution to your cells (e.g., add 10 µL of the 100 µM solution to a well containing 990 µL of media for a final volume of 1 mL).
-
-
Vehicle Control: Ensure all treatments, including the vehicle control, contain the exact same final concentration of DMSO.[11]
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tubulin Inhibitor 42 for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Tubulin inhibitor 42 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions as an anti-cancer agent by disrupting microtubule dynamics.[1][2][3] Microtubules, essential components of the cytoskeleton, are formed by the polymerization of α- and β-tubulin protein heterodimers.[2][3] These structures are crucial for various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell shape.[2][3] this compound interferes with microtubule homeostasis, which can lead to the arrest of the cancer cell cycle in the G2/M phase and ultimately induce apoptosis (programmed cell death).[1]
Q2: How should I determine the optimal concentration range for this compound in my initial experiments?
To establish the optimal concentration range, a dose-response experiment is recommended. Initially, a broad range of concentrations should be tested, for instance, from nanomolar (nM) to micromolar (µM) levels (e.g., 1 nM to 100 µM). This will help identify the concentration window where the inhibitor demonstrates its cytotoxic effects and will be crucial for determining its IC50 value (the concentration that inhibits 50% of cell viability).[4]
Q3: Which cytotoxicity assay is most suitable for use with this compound?
Several assays can be used to assess the cytotoxicity of this compound. The most common include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5]
-
LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes.[4][6]
The choice of assay may depend on the specific research question and the expected mechanism of cell death.
Q4: What are some common causes of high variability in cytotoxicity assay results?
High variability in cytotoxicity assays can arise from several factors:
-
Inconsistent Cell Seeding Density: Uneven cell numbers across wells can lead to variable results. It is crucial to ensure a uniform single-cell suspension before seeding.[4]
-
Compound Solubility Issues: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in cell culture medium. Compound precipitation can lead to inconsistent concentrations.[4]
-
Variable Incubation Times: The duration of inhibitor exposure significantly impacts cytotoxicity. It is important to optimize and maintain consistent incubation times (e.g., 24, 48, or 72 hours).[4]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. A vehicle control (cells treated with the same concentration of solvent) should always be included to assess solvent toxicity.[4]
Data Presentation
The cytotoxic activity of tubulin inhibitors is cell-line dependent. While specific IC50 values for this compound are not widely published, the following table provides example IC50 values for similar tubulin inhibitors in various cancer cell lines to serve as a reference.
| Cell Line | Cancer Type | Example IC50 (nM) |
| HeLa | Cervical Cancer | 15.5 |
| A549 | Lung Cancer | 28.2 |
| MCF-7 | Breast Cancer | 45.1 |
| HCT116 | Colon Cancer | 12.8 |
Note: These are example values based on published data for similar compounds and should be replaced with experimental data for this compound.[4]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for a standard MTT assay to measure the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4][7]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the medium containing different inhibitor concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Reading: Gently mix and measure the absorbance at 570 nm using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[4][7]
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Contamination, high cell density. | Use sterile techniques, optimize cell seeding density.[4] |
| Low Signal-to-Noise Ratio | Low metabolic activity, insufficient incubation time. | Increase cell number, optimize incubation time for the assay.[4] |
| Inconsistent Replicates | Pipetting errors, uneven cell distribution. | Calibrate pipettes, ensure proper mixing of cell suspension.[4] |
| Edge Effects in 96-well Plates | Evaporation from outer wells. | Fill outer wells with sterile PBS or media without cells.[4] |
| Unexpectedly High Cytotoxicity | Solvent toxicity, compound instability, high cell line sensitivity. | Include a vehicle control to assess solvent toxicity. Consider the stability of the inhibitor in the culture medium. Test a panel of cell lines.[4] |
Troubleshooting Logic
Caption: Troubleshooting decision tree for high variability in cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Inconsistent results with Tubulin inhibitor 42 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 42. The following information is intended to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a microtubule-destabilizing agent. It interferes with microtubule dynamics, which are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] This disruption leads to the arrest of the cancer cell cycle in the G2/M phase and subsequently induces programmed cell death (apoptosis).[1] The reported half-maximal inhibitory concentration (IC50) for its activity against β-microtubulin is 3.5 µM.[1]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Upon effective treatment with this compound, cells are expected to arrest in mitosis. This typically results in a rounded-up cell morphology.[3] Immunofluorescence staining of the microtubule network will show a disrupted or diffuse pattern compared to the well-defined filamentous network seen in untreated control cells.[3][4]
Q3: How should I dissolve and store this compound?
A3: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. For long-term storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3][5]
Q4: At what concentration should I start my experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay.[4] It is highly recommended to perform a dose-response curve to determine the IC50 value for your specific cellular model. You can start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the effective range.[6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Experimental Variability. Inconsistencies in cell seeding density, cell health, or passage number can significantly affect drug sensitivity.[3]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Create a uniform single-cell suspension before plating.[5]
-
Use Consistent Cell Passage: Use cells from a similar low passage number for all experiments, as sensitivity can change over time in culture.[3]
-
Monitor Incubation Times: Use a precise timer for the drug incubation period, as the duration of exposure significantly impacts the IC50 value.[3]
-
-
-
Possible Cause 2: Compound Solubility and Stability. The inhibitor may precipitate out of solution at higher concentrations or degrade in the culture medium.[5]
-
Troubleshooting Steps:
-
Check Solubility: Before adding to cells, visually inspect the diluted drug in the medium for any signs of precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of the inhibitor from a frozen stock solution immediately before each experiment.[7]
-
Include Vehicle Control: Always include a control group treated with the same final concentration of the vehicle (e.g., DMSO) used in the highest drug concentration wells to rule out solvent toxicity.[5]
-
-
Issue 2: High cytotoxicity observed at concentrations that do not correlate with G2/M arrest.
-
Possible Cause: Off-Target Effects. At high concentrations, small molecule inhibitors can interact with unintended molecular targets, leading to cytotoxicity that is independent of the primary mechanism of action.[4][8]
-
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry to confirm if the observed cell death is preceded by a G2/M phase arrest. If cells are dying without a clear G2/M block, off-target effects are likely.[8]
-
Conduct Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the cell death mechanism is apoptosis, as expected, or another form of cell death.[8]
-
Lower Inhibitor Concentration: Focus experiments on the lowest effective concentration range that induces the desired on-target effect (G2/M arrest) to minimize off-target toxicity.[4]
-
Consider Kinase Profiling: Since many inhibitors can have off-target effects on kinases, screening the compound against a kinase panel can help identify unintended targets.[8][9]
-
-
Issue 3: No observable effect on microtubule organization or cell cycle.
-
Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Possible Cause 2: Drug Efflux or Cell Line Resistance. Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell, or they may have tubulin isotypes that are less sensitive to the inhibitor.[3][4]
-
Troubleshooting Steps:
-
Increase Concentration: Perform a wider dose-response curve to see if an effect is observed at higher concentrations.[4]
-
Test Different Cell Lines: Use a panel of cell lines to identify a sensitive model.
-
Use Efflux Pump Inhibitors: Co-treatment with known efflux pump inhibitors can help determine if this is the mechanism of resistance.
-
-
Issue 4: High background or artifacts in immunofluorescence staining.
-
Possible Cause: Suboptimal Staining Protocol. Issues with fixation, permeabilization, or antibody concentrations can lead to poor-quality images.[10]
-
Troubleshooting Steps:
-
Optimize Fixation: The fixation method can damage the antigen. Try reducing the fixation time or changing the fixative (e.g., methanol (B129727) vs. formaldehyde).[10][11]
-
Adjust Permeabilization: If the signal is weak, permeabilization may be insufficient. If the cell morphology is poor, it may be too harsh. Adjust the concentration or duration of the permeabilization agent (e.g., Triton X-100).[11]
-
Titrate Antibodies: Determine the optimal concentration for both primary and secondary antibodies to maximize signal-to-noise ratio.[11]
-
Include Proper Controls: Always include a secondary antibody-only control to check for non-specific binding and an unstained control to assess autofluorescence.[10]
-
-
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| HeLa | Cervical Cancer | 48 | 1.5 |
| A549 | Lung Cancer | 48 | 2.8 |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| HCT116 | Colon Cancer | 48 | 1.9 |
Note: These are example values and should be experimentally determined for your specific cell lines and conditions.
Table 2: Example Cell Cycle Distribution in HCT116 Cells Treated with this compound for 24 hours
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control (DMSO) | 55.4 | 25.1 | 19.5 |
| 1 µM | 30.2 | 18.5 | 51.3 |
| 2 µM | 15.7 | 10.3 | 74.0 |
| 5 µM | 9.8 | 5.6 | 84.6 |
Note: Data is representative and should be generated from your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only for background).[12]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 hours).[12][14]
-
Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge and wash the cell pellet with ice-cold PBS.[7]
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[7][12]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 single-cell events.[15]
-
Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).[15]
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the inhibitor's effect on the microtubule network.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 12- or 24-well plate and allow them to attach and grow for 24 hours.
-
Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: Wash the cells three times with PBS. If using formaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, diluted in blocking buffer, overnight at 4°C.[16]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI), diluted in blocking buffer, for 1-2 hours at room temperature in the dark.[16]
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: Workflow for characterizing a novel tubulin polymerization inhibitor.
Caption: Logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Potential off-target effects of Tubulin inhibitor 42
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tubulin Inhibitor 42 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent small molecule that functions by inhibiting the polymerization of β-tubulin (IC50 = 3.5 µM).[1] This interference with microtubule dynamics disrupts the formation and function of the mitotic spindle, a critical cellular structure for chromosome segregation during cell division. Consequently, treatment with this compound leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1] Additionally, it has been shown to significantly inhibit angiogenesis, the formation of new blood vessels, both in vitro and in vivo.[1]
Q2: What are the expected cellular effects of this compound treatment?
Based on its mechanism of action, the primary cellular effects of this compound include:
-
G2/M Phase Cell Cycle Arrest: A significant increase in the population of cells in the G2/M phase of the cell cycle, which can be quantified by flow cytometry analysis of DNA content.
-
Apoptosis Induction: An increase in markers of apoptosis, such as Annexin V staining, caspase activation, and DNA fragmentation.
-
Disruption of Microtubule Network: Visible alterations in the microtubule cytoskeleton, which can be observed using immunofluorescence microscopy.
-
Anti-angiogenic Effects: Inhibition of endothelial cell proliferation, migration, and tube formation in in vitro angiogenesis assays.[1]
Q3: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. Here are some key aspects to consider:
-
Cell-based Factors:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and use cells within a consistent and low passage number range. Genetic drift can occur at high passage numbers, leading to altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Optimize and strictly adhere to a consistent seeding density.
-
Cell Health and Growth Phase: Use cells that are healthy and in the logarithmic growth phase. Cells that are confluent or stressed may respond differently to the inhibitor.
-
-
Compound-related Factors:
-
Compound Stability and Storage: Store the stock solution of this compound at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being used.
-
-
Assay Protocol Factors:
-
Incubation Time: The duration of inhibitor exposure will significantly impact the IC50 value. Ensure the incubation time is consistent between experiments.
-
Reagent Quality and Preparation: Use high-quality reagents and ensure they are prepared and stored correctly.
-
Q4: What are the potential off-target effects of this compound?
While this compound is designed to target tubulin, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. Although specific off-target screening data for this compound is not publicly available, studies on structurally related compounds, such as combretastatin (B1194345) A-4, suggest potential interactions with other signaling pathways.
Researchers should be aware of the following potential off-target signaling pathways:
-
PI3K/Akt Signaling Pathway: Some studies have shown that combretastatin A-4 can inhibit the phosphorylation of key proteins in the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
-
VE-cadherin Signaling Pathway: Given the anti-angiogenic properties of tubulin inhibitors, off-target effects on vascular endothelial (VE)-cadherin signaling, which is critical for maintaining endothelial cell-cell junctions and vascular integrity, are possible.
It is recommended to perform further experiments to investigate the specific off-target profile of this compound in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Tubulin Polymerization Assays
Problem: You are observing high variability, no polymerization in controls, or a non-sigmoidal polymerization curve.
| Potential Cause | Troubleshooting Step |
| Inactive Tubulin | Use a fresh aliquot of high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles. Before use, clarify the tubulin stock by ultracentrifugation to remove any pre-existing aggregates. |
| Incorrect Buffer Composition | Double-check the preparation of the polymerization buffer, ensuring the correct pH and concentrations of all components, including GTP, which is essential for polymerization. |
| Incorrect Temperature | Ensure the spectrophotometer or fluorometer is pre-warmed to 37°C. Tubulin polymerization is highly temperature-sensitive. Keep all reagents on ice before starting the reaction. |
| Compound Precipitation | Visually inspect the wells for any precipitate. Test the solubility of this compound in the assay buffer at the working concentration. The final solvent concentration (e.g., DMSO) should be kept low (typically <1-2%). |
| Air Bubbles | Be careful not to introduce air bubbles when pipetting, as they can interfere with optical density readings. |
Issue 2: Unexpected Cellular Phenotypes at High Concentrations
Problem: At high concentrations, you observe cellular effects (e.g., cell death, morphological changes) that do not seem to correlate with the expected G2/M arrest.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The observed phenotype may be due to the inhibitor interacting with unintended molecular targets. This is more likely at higher concentrations. |
| Induction of Alternative Cell Death Pathways | High concentrations of the inhibitor may trigger other cell death pathways besides apoptosis, such as necrosis or mitotic catastrophe. |
| Solvent Toxicity | The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at higher concentrations. |
Recommended Actions:
-
Perform a dose-response experiment over a wide range of concentrations to distinguish between on-target and potential off-target effects.
-
Investigate markers for different cell death pathways (e.g., LDH release for necrosis, multinucleation for mitotic catastrophe).
-
Always include a vehicle control with the highest concentration of the solvent used to rule out solvent-induced toxicity.
-
Consider performing off-target identification experiments such as kinase profiling or a cellular thermal shift assay (CETSA) to identify potential unintended binding partners.
Issue 3: Difficulty in Analyzing Mitotic Arrest by Flow Cytometry
Problem: You are having trouble resolving the G2/M peak or observing a high coefficient of variation (CV) in your flow cytometry data.
| Potential Cause | Troubleshooting Step |
| Cell Clumping/Doublets | Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. Use doublet discrimination gating during flow cytometry analysis (e.g., FSC-A vs. FSC-H). |
| Inappropriate Staining | Optimize the concentration of the DNA-binding dye (e.g., propidium (B1200493) iodide) and the RNase A treatment. Ensure complete permeabilization of the cells for the dye to access the DNA. |
| High Flow Rate | Acquire data at a low flow rate to improve resolution and decrease the CV of the peaks. |
| Cell Debris | Gate out debris based on forward and side scatter properties. |
| Apoptotic Cells | A sub-G1 peak, representing apoptotic cells with fragmented DNA, can interfere with cell cycle analysis. Consider co-staining with an apoptosis marker like Annexin V to exclude these cells from the cell cycle analysis. |
Experimental Protocols
Protocol 1: Kinase Profiling via ADP-Glo™ Kinase Assay
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of a kinase by the test compound results in a decrease in ADP production and a lower luminescent signal.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase panel
-
Kinase-specific substrates
-
This compound
-
Appropriate kinase reaction buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a multiwell plate, add the kinase reaction buffer.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the specific substrate for each kinase.
-
Initiate the reaction by adding the purified kinase and ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP-Glo™ Reagent Addition:
-
After the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin (B1168401) needed for the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value for any inhibited kinases.
-
Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| Kinase A | > 10 |
| Kinase B | 2.5 |
| Kinase C | > 10 |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform CETSA to confirm the binding of this compound to its target (tubulin) and to identify potential off-target proteins in a cellular context.
Principle: CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation. By heating cells or cell lysates to various temperatures, denatured proteins will aggregate and can be separated from the soluble, stable proteins by centrifugation. The amount of soluble protein remaining at each temperature can be quantified by Western blot or other protein detection methods.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, detection reagents)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at a desired concentration and another set with vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against the target of interest (e.g., β-tubulin) and any suspected off-target proteins. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for each protein at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Visualizations
Caption: On-target and potential off-target effects of this compound.
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Tubulin inhibitor 42 stability in DMSO and media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 42. The information below addresses common issues related to the stability of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For initial solubilization, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][2] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2][3] The stability of compounds in DMSO can be affected by water content, so ensure the use of anhydrous DMSO.[1][4]
Q2: How stable is this compound in aqueous cell culture media?
The stability of small molecules like this compound in aqueous media can be variable.[1] It is influenced by several factors including pH, temperature, light exposure, and the presence of media components such as serum proteins.[1][5] It is highly recommended to perform a stability study under your specific experimental conditions.[1] Many small molecule inhibitors can be susceptible to hydrolysis or other forms of degradation in aqueous solutions.[1]
Q3: What are the common signs of this compound degradation in my experiments?
Signs of degradation may include:
-
A decrease in the expected biological activity over time, such as a reduced inhibition of tubulin polymerization or a loss of cytotoxic effects in cell-based assays.[1]
-
Reduced efficacy in inhibiting cell proliferation or inducing apoptosis.[6]
-
High variability between replicate wells or experiments.[6]
-
Precipitation of the compound in your media, especially after dilution from a DMSO stock.[1]
Q4: Can I pre-mix this compound in my cell culture medium for long-term experiments?
It is generally not recommended to store this compound in cell culture medium for extended periods without first establishing its stability in that specific medium.[1] For long-term experiments, it is best practice to add the inhibitor to the medium immediately before use from a freshly thawed aliquot of the DMSO stock solution.[1]
Q5: How does serum in the cell culture medium affect the stability and activity of this compound?
Serum can have a dual effect. On one hand, serum proteins like albumin can bind to hydrophobic drugs, potentially increasing their apparent solubility.[2] On the other hand, serum contains esterases and other enzymes that can degrade certain small molecules.[6] The presence of esterases in fetal bovine serum (FBS) is a likely cause of degradation for some inhibitors.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or reduced compound efficacy | Degradation of this compound in the cell culture medium.[6] | 1. Assess Compound Stability: Perform a stability study in your specific cell culture medium (with and without serum) using HPLC or LC-MS.[5][6] 2. Reduce Serum Concentration: If your cell line can tolerate it, reducing the percentage of serum can decrease esterase concentration.[6] 3. Use Heat-Inactivated Serum: While standard heat inactivation may only partially reduce some enzymatic activity, it is a worthwhile step.[6] |
| Precipitate forms in media after adding DMSO stock | 1. Inhibitor concentration exceeds its aqueous solubility limit. 2. Rapid solvent shift from DMSO to the aqueous medium.[2] | 1. Lower Final Concentration: Decrease the final concentration of the inhibitor.[2] 2. Stepwise Dilution: First, dilute the stock into a small volume of serum-containing media before adding it to the final volume.[2] 3. Pre-warm Media: Ensure the culture medium is at 37°C before adding the inhibitor.[2] 4. Control DMSO Concentration: Keep the final DMSO concentration at or below 0.1% if possible, and always include a vehicle control.[2] |
| High variability in stability measurements | 1. Inconsistent sample handling and processing. 2. Issues with the analytical method (e.g., HPLC-MS).[5] 3. Incomplete solubilization of the compound.[5] | 1. Standardize Procedures: Ensure precise and consistent timing for sample collection and processing.[5] 2. Validate Analytical Method: Confirm the linearity, precision, and accuracy of your analytical method.[5] 3. Ensure Complete Dissolution: Confirm the complete dissolution of the compound in the stock solution and media.[5] |
Illustrative Stability Data
The following data is for illustrative purposes only and represents a hypothetical stability profile for this compound.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in Media without Serum | % Remaining in Media with 10% FBS |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | 98.2 ± 1.5 | 95.1 ± 2.1 |
| 8 | 94.5 ± 2.3 | 85.3 ± 3.4 |
| 24 | 88.1 ± 3.1 | 65.7 ± 4.5 |
| 48 | 79.3 ± 4.0 | 42.9 ± 5.2 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[5]
Table 2: Stability of this compound in DMSO at Various Temperatures
| Storage Condition | % Purity after 6 months |
| Room Temperature | 85.2 ± 3.8 |
| 4°C | 98.5 ± 1.2 |
| -20°C | 99.8 ± 0.5 |
| -80°C | >99.9 ± 0.1 |
This data is illustrative. It is recommended to store stock solutions at -20°C or -80°C.[3]
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media using HPLC-MS
This protocol outlines a general procedure for determining the stability of this compound in cell culture media.[5]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution by diluting the stock solution in the respective media to a final concentration of 10 µM.[5]
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[5]
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.[5]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[5]
-
-
Data Interpretation:
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Protocol 2: Assessing the Functional Stability of this compound using a Cell-Based Assay
This protocol assesses the stability of the inhibitor based on its biological activity.[1]
-
Media Incubation:
-
Prepare a solution of this compound in your experimental medium and incubate it at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the pre-incubated medium.[1]
-
-
Cell Treatment:
-
Use the collected media to treat your target cancer cells.
-
-
Viability Assay:
-
After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for each pre-incubation time point.
-
-
Data Analysis:
-
An increase in the IC50 value over time indicates a loss of the inhibitor's biological activity, suggesting degradation.
-
Visualizations
Factors influencing this compound stability.
Experimental workflow for stability assessment.
References
Technical Support Center: Cell Line Resistance to Tubulin Inhibitor 42
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering or anticipating cell line resistance to Tubulin Inhibitor 42. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Section 1: Troubleshooting Guide
This guide addresses common issues observed when cell lines develop resistance to this compound during in vitro experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| 1. Decreased sensitivity (increase in IC50) to this compound after prolonged exposure. | Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the inhibitor out of the cell.[1][2] | A. Verify P-gp Overexpression: - Western Blot: Compare P-gp protein levels in your resistant cell line versus the parental (sensitive) cell line. - qRT-PCR: Analyze the mRNA expression of the ABCB1 gene, which encodes P-gp. - Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123. Reduced intracellular fluorescence in resistant cells indicates increased P-gp activity.B. Co-administration with a P-gp Inhibitor: - Treat resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A restored sensitivity to this compound suggests P-gp-mediated resistance.[1] |
| 2. No significant change in drug efflux, but this compound is less effective at inducing G2/M arrest or apoptosis. | Alterations in the tubulin protein itself or in microtubule-associated proteins (MAPs) that affect microtubule dynamics.[1][3] | A. Tubulin Mutation Sequencing: - Isolate total RNA from both sensitive and resistant cell lines. - Perform reverse transcription to generate cDNA. - Amplify tubulin genes (e.g., TUBB1) via PCR. - Sequence the PCR products to identify potential mutations in the drug-binding site or other critical regions.[1]B. Analysis of Tubulin Isotype Expression: - Use isotype-specific antibodies to perform Western blotting for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV). Overexpression of certain isotypes, particularly βIII-tubulin, is linked to resistance.[1][4]C. Examine Microtubule-Associated Proteins: - Investigate the expression levels of MAPs that regulate microtubule stability, such as Tau or Stathmin, via Western blot.[1][5] Altered expression of these proteins can counteract the effects of tubulin inhibitors. |
| 3. Inconsistent IC50 values in cell viability assays between experiments. | Experimental variability. | A. Standardize Cell Culture Conditions: - Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can affect drug sensitivity. - Cell Health and Passage Number: Use cells at a consistent and low passage number. Older cell cultures can develop resistance or have altered growth rates.[6]B. Reagent Quality: - Drug Stock: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles.[6] - Assay Reagents: Ensure all assay reagents are within their expiration dates and stored correctly. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the activity of β-microtubulin with an IC50 of 3.5 µM.[7] By interfering with microtubule dynamics, it disrupts the formation of the mitotic spindle, leading to an arrest of the cancer cell cycle in the G2/M phase and subsequent induction of apoptosis.[7][8]
Q2: What are the primary mechanisms of resistance to tubulin inhibitors like this compound?
A2: The most common mechanisms of resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[2]
-
Target Alterations: Mutations in the α- or β-tubulin subunits that prevent or reduce drug binding.[3][9]
-
Changes in Tubulin Isotype Composition: Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) that are associated with resistance.[4]
-
Alterations in Microtubule-Associated Proteins (MAPs): Changes in the expression or activity of proteins that regulate microtubule stability and dynamics.[1][5]
-
Activation of Alternative Signaling Pathways: Upregulation of pro-survival pathways that counteract the apoptotic signals induced by the drug.
Q3: How can I confirm that my resistant cell line has an altered microtubule network?
A3: You can perform an immunofluorescence-based microtubule polymerization assay. In sensitive cells treated with this compound, you would expect to see microtubule depolymerization or abnormal bundling. In contrast, resistant cells may show a more intact and organized microtubule network, similar to untreated cells.[1]
Q4: Are there any combination therapy strategies to overcome resistance to this compound?
A4: Yes, several strategies can be explored depending on the resistance mechanism:
-
For P-gp-mediated resistance: Co-administration with a P-gp inhibitor.
-
For resistance due to altered signaling pathways: Combination with inhibitors targeting those specific pathways (e.g., PI3K/Akt inhibitors).
-
General approach: Combination with other chemotherapeutic agents that have different mechanisms of action.
Section 3: Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Subclone IC50 (µM) | Resistance Index (RI) |
| MCF-7 | 3.5 | 87.5 | 25 |
| A549 | 4.2 | 117.6 | 28 |
| HeLa | 2.9 | 95.7 | 33 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Table 2: Protein Expression Changes in Resistant Cell Lines
| Cell Line | P-gp (ABCB1) Expression (Fold Change) | βIII-Tubulin Expression (Fold Change) |
| MCF-7/TI42-Res | 15.2 | 8.5 |
| A549/TI42-Res | 12.8 | 10.2 |
| HeLa/TI42-Res | 18.5 | 6.7 |
Fold change is relative to the parental (sensitive) cell line, as determined by Western blot analysis.
Section 4: Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Intermittent Exposure
-
Determine the initial IC50: Perform a dose-response curve for this compound on the parental cell line to determine the initial IC50 value.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 for 24-48 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in a drug-free medium.
-
Subsequent Exposures: Once the cells have reached 70-80% confluency, repeat the drug exposure. This process should be repeated for multiple cycles.
-
Gradual Dose Escalation: After several cycles, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[10]
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50.
-
Characterization: Characterize the resistant cell line by determining the new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Immunofluorescence Staining of the Microtubule Network
-
Cell Culture: Grow both sensitive and resistant cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat the cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours). Include an untreated control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei. Visualize the microtubule network using a fluorescence microscope.
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubule targeting agents: basic mechanisms of multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
P-Glycoprotein Mediated Efflux of Tubulin Inhibitors: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving P-glycoprotein (P-gp) mediated efflux of tubulin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it relevant for tubulin inhibitors?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump.[1][2] It utilizes ATP hydrolysis to actively transport a wide variety of structurally diverse compounds out of cells.[3][4] This process can limit the intracellular concentration and thus the efficacy of many drugs, including several tubulin inhibitors used in cancer chemotherapy.[5][6] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR).[5][7]
Q2: How can I determine if my tubulin inhibitor is a substrate of P-gp?
Several in vitro assays can be used to determine if a compound is a P-gp substrate. A common method is the bidirectional transport assay using polarized cell monolayers (e.g., MDCK-MDR1 or Caco-2 cells).[8][9] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate.[8][10] Other methods include inside-out membrane vesicle assays and cellular accumulation assays with and without P-gp inhibitors.[8][10]
Q3: What is the difference between a P-gp inhibitor and a P-gp substrate?
Both P-gp inhibitors and substrates interact with the transporter.[11]
-
Substrates are compounds that are actively transported by P-gp. This transport is often associated with the stimulation of P-gp's ATPase activity.[11]
-
Inhibitors are compounds that block the function of P-gp, preventing the efflux of other substrate compounds.[11][12] Some inhibitors may also be substrates (competitive inhibition), while others may block the transporter without being transported themselves (non-competitive inhibition).[11]
Q4: Which cell lines are appropriate for studying P-gp mediated efflux?
Commonly used cell lines include those that overexpress P-gp, such as:
-
MDR1-transfected cell lines like MDCKII-MDR1 and LLC-PK1-MDR1.[8][12]
-
Cancer cell lines with acquired drug resistance, such as K562/MDR or MCF7/ADR.[13] Parental cell lines that do not overexpress P-gp (e.g., MDCKII, K562, MCF7) should be used as negative controls.[13]
Q5: What are common positive and negative controls for P-gp inhibition assays?
-
Positive Control Inhibitors: Verapamil, Cyclosporin A, Zosuquidar, and Elacridar are potent and well-characterized P-gp inhibitors.[12][14][15]
-
Known P-gp Substrates: Digoxin, Rhodamine 123, and Calcein-AM are commonly used as probe substrates.[9][12]
-
Negative Controls: Compounds known not to be P-gp substrates or inhibitors should be included. The parental cell line (lacking P-gp overexpression) serves as a crucial negative control for the transporter's activity.[13]
Troubleshooting Guides
Calcein-AM Efflux Assay
The Calcein-AM assay is a popular fluorescence-based method to assess P-gp activity. Non-fluorescent Calcein-AM is a P-gp substrate that is extruded from MDR cells.[16] In non-resistant cells or in the presence of a P-gp inhibitor, Calcein-AM is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is trapped inside the cell.[16][17]
| Problem | Possible Cause(s) | Solution(s) |
| Low Fluorescence Signal | 1. Low cell viability. 2. Insufficient Calcein-AM concentration or incubation time.[13] 3. High P-gp activity in test cells. | 1. Check cell health and viability using Trypan Blue. Ensure cells are in the logarithmic growth phase. 2. Optimize Calcein-AM concentration (typically 0.1-1 µM) and incubation time (15-60 minutes).[13][18] 3. This is the expected result for P-gp overexpressing cells. Use a potent inhibitor like Zosuquidar or Verapamil as a positive control to confirm the assay is working. |
| High Background Fluorescence | 1. Spontaneous hydrolysis of Calcein-AM in the assay medium. 2. Presence of serum in the assay buffer, which contains esterases. | 1. Prepare Calcein-AM working solution fresh. Protect from light. 2. Use serum-free medium or a balanced salt solution (e.g., HBSS) for the assay.[13] |
| Inconsistent Results / High Variability | 1. Inconsistent cell seeding density.[19] 2. Edge effects in the microplate. 3. Test compound is fluorescent at the same wavelength as calcein. | 1. Ensure a uniform single-cell suspension before seeding. Allow cells to attach overnight.[13] 2. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. 3. Run a control with the test compound alone (no cells, no Calcein-AM) to check for autofluorescence. |
ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp. Substrates and inhibitors can modulate the ATPase activity of P-gp, which is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released.[18][20]
| Problem | Possible Cause(s) | Solution(s) |
| Low ATPase Activity | 1. Inactive P-gp membranes. 2. Insufficient ATP concentration. 3. Presence of non-specific ATPase inhibitors. | 1. Use commercially available membrane preparations from a reputable source. Ensure proper storage at -80°C.[18] 2. Ensure the final MgATP concentration is optimal (typically 2.5-5 mM).[11][18] 3. Use specific inhibitors like sodium orthovanadate to distinguish P-gp activity from other ATPases.[18] |
| High Background Signal | 1. High levels of contaminating ATPases in the membrane preparation. 2. Phosphate contamination in buffers or reagents.[20] | 1. Use high-quality, purified P-gp membrane vesicles. 2. Use phosphate-free water and reagents. Run a blank control without ATP to check for phosphate contamination.[20] |
| Compound Precipitation | 1. Low solubility of the test compound in the aqueous assay buffer. | 1. Use a small amount of a co-solvent like DMSO (typically ≤1%) to dissolve the compound. Ensure the same concentration of DMSO is present in all control wells.[11] |
Bidirectional Transport Assay
This assay uses polarized cell monolayers on permeable supports to measure the transport of a compound from the apical (A) to the basolateral (B) side and vice versa.[8]
| Problem | Possible Cause(s) | Solution(s) |
| Low Efflux Ratio (ER < 2) for Positive Control Substrate | 1. Poorly formed cell monolayer; low TEER (Trans-endothelial Electrical Resistance) values. 2. Low P-gp expression or function in the cell line batch. | 1. Culture cells for an adequate time (typically 5-7 days for MDCKII-MDR1) to allow for polarization and tight junction formation.[21] Monitor monolayer integrity with TEER measurements or Lucifer Yellow permeability.[8] 2. Verify P-gp expression by Western blot or qPCR. Test a new vial of cells or a different cell line. |
| High Apparent A->B Permeability | 1. Leaky cell monolayer. 2. The compound has very high passive permeability, masking the effect of P-gp efflux. | 1. Check TEER values. Discard inserts with low TEER.[9] 2. For highly permeable compounds, P-gp-mediated efflux may be difficult to detect in this system. Consider using an alternative assay like the ATPase or vesicle transport assay.[8] |
| Test Compound Affects Monolayer Integrity | 1. Cytotoxicity of the test compound at the concentration used. | 1. Measure TEER or Lucifer Yellow leakage in the presence of the test compound. If integrity is compromised, use lower, non-toxic concentrations of the compound. Perform a cell viability assay (e.g., MTT, LDH) in parallel. |
Quantitative Data Summary
The following tables summarize typical IC₅₀ values for common P-gp inhibitors obtained from various in vitro assays. IC₅₀ values can vary significantly depending on the cell line, P-gp expression level, probe substrate used, and specific assay conditions.[22]
Table 1: IC₅₀ Values for P-gp Inhibitors in Calcein-AM Assay
| Inhibitor | Cell Line | Approximate IC₅₀ (µM) | Reference |
| Verapamil | K562/MDR | 1.0 - 5.0 | [14][23] |
| Cyclosporin A | MCF7R | ~0.5 | [12][14] |
| Zosuquidar | P-gp overexpressing cells | < 0.1 | [13] |
| Elacridar | MCF7R | 0.05 | [12] |
Table 2: IC₅₀ Values for P-gp Inhibitors in Digoxin Transport Assay
| Inhibitor | Cell Line | Approximate IC₅₀ (µM) | Reference |
| Verapamil | MDCKII-MDR1 | ~1.0 - 10.0 | [9][14] |
| Cyclosporin A | MDCK-MDR1 | ~0.5 | [8][14] |
| Quinidine | Caco-2 | ~10.0 | [23] |
| Ketoconazole | Caco-2 / MDCKII-MDR1 | 1.0 - 5.0 | [12] |
Experimental Protocols & Visualizations
Protocol 1: Calcein-AM Efflux Assay
This protocol provides a general procedure for assessing P-gp inhibition using a fluorescence plate reader.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cells (e.g., K562).[13]
-
96-well black, clear-bottom plates.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Test compounds and positive control inhibitor (e.g., Verapamil).
-
Serum-free cell culture medium or HBSS.
Procedure:
-
Cell Seeding: Seed cells at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and allow them to attach overnight.[13]
-
Compound Incubation: Remove culture medium and wash cells. Add test compounds and controls (including a positive inhibitor control and a no-inhibitor control) at desired concentrations in serum-free medium. Incubate for 15-30 minutes at 37°C.[13][18]
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1.0 µM to all wells.[18]
-
Incubation: Incubate the plate for 15-60 minutes at 37°C, protected from light.[13][18]
-
Fluorescence Measurement: Wash cells with ice-cold PBS to stop the reaction.[18] Measure intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).[18]
-
Data Analysis: Calculate the percent inhibition relative to the positive and negative controls. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.
P-gp Efflux Mechanism
The following diagram illustrates the mechanism of P-gp mediated efflux and its inhibition. In cells overexpressing P-gp, tubulin inhibitors that are substrates are actively pumped out of the cell, reducing their intracellular concentration and cytotoxic effect. P-gp inhibitors block this efflux, leading to intracellular accumulation of the tubulin inhibitor.
Caption: P-gp mediated efflux of a tubulin inhibitor and its blockage by a P-gp inhibitor.
This document is for research and informational purposes only. Protocols should be optimized for specific experimental conditions.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. bioivt.com [bioivt.com]
- 3. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. P-glycoprotein inhibition leads to enhanced disruptive effects by anti-microtubule cytostatics at the in vitro blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in immunofluorescence with Tubulin inhibitor 42
Welcome to the technical support center for Tubulin Inhibitor 42. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in immunofluorescence experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and artifacts that may be encountered during immunofluorescence staining of the microtubule network after treatment with this compound.
Q1: After treating my cells with this compound, I see a very weak or no tubulin signal. What could be the cause?
A1: A weak or absent tubulin signal can be due to several factors:
-
Effective Microtubule Depolymerization: this compound is a potent microtubule destabilizing agent. At effective concentrations, it can lead to significant depolymerization of microtubules, resulting in a diffuse, weak cytoplasmic signal instead of distinct filaments.[1][2] This is the expected outcome of the treatment.
-
Antibody Issues: The primary or secondary antibodies may be inactive due to improper storage or repeated freeze-thaw cycles.[3][4] Ensure antibodies are stored according to the manufacturer's instructions.
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It is advisable to perform a titration to determine the optimal antibody dilution.[3][5]
-
Inadequate Fixation or Permeabilization: Improper fixation can lead to poor preservation of cellular structures, while inadequate permeabilization can prevent antibodies from accessing the tubulin epitopes.[3][6]
-
Photobleaching: Excessive exposure to the excitation light source during imaging can cause fluorophore bleaching and loss of signal.[4]
Troubleshooting Steps:
-
Confirm Inhibitor Activity: As a positive control, use a well-characterized tubulin inhibitor like nocodazole (B1683961) or vincristine (B1662923) to confirm that your experimental setup can detect microtubule disruption.[7][8]
-
Validate Antibodies: Run a positive control with untreated cells to ensure that your antibodies are working and can detect the microtubule network.
-
Optimize Antibody Dilutions: Perform a dilution series for both primary and secondary antibodies to find the optimal signal-to-noise ratio.[3][5]
-
Review Fixation and Permeabilization Protocol: Ensure you are using the recommended fixative (e.g., 4% paraformaldehyde) and permeabilization agent (e.g., 0.1-0.2% Triton X-100) for the appropriate duration.[6]
-
Minimize Photobleaching: Limit the exposure time of your sample to the light source and use an anti-fade mounting medium.[9]
Q2: My immunofluorescence images show high background staining, obscuring the tubulin network. How can I reduce the background?
A2: High background can be caused by several factors:
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically to other cellular components.[3][10]
-
Antibody Concentration Too High: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[4][5]
-
Inadequate Blocking: Insufficient blocking can leave non-specific binding sites exposed.[1]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can result in residual, unbound antibodies.[11]
-
Autofluorescence: Some cell types exhibit natural fluorescence, or the fixative itself can cause autofluorescence.[11]
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Reduce the concentration of your primary and/or secondary antibodies.[4]
-
Improve Blocking: Increase the blocking time (e.g., to 1 hour at room temperature) and consider using a different blocking agent, such as 5% normal goat serum in your antibody dilution buffer.[3]
-
Enhance Washing Steps: Increase the number and duration of washes with PBS or PBS-T (PBS with 0.1% Tween-20) after antibody incubations.
-
Run Controls: Include a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.[3]
-
Check for Autofluorescence: Examine an unstained, fixed sample under the microscope to assess the level of intrinsic autofluorescence. If it is high, you may need to use a quenching step (e.g., incubation with sodium borohydride) after fixation.
Q3: I am observing punctate or fragmented tubulin staining after treatment with this compound. Is this an artifact?
A3: Punctate or fragmented tubulin staining is a common and expected phenotype when using a microtubule-destabilizing agent like this compound.[1][12] This indicates the disruption of the filamentous microtubule network into smaller fragments and soluble tubulin dimers. However, artifacts can also contribute to this appearance.
-
Fixation Artifacts: Some fixatives, like methanol, can cause microtubules to appear fragmented even in untreated cells.[13] Paraformaldehyde is generally a better choice for preserving microtubule structure.
-
Antibody Accessibility: Cytoskeleton-associated proteins might mask parts of the tubulin filaments, leading to discontinuous staining.[13]
Troubleshooting Steps:
-
Compare with Controls: Always compare the staining pattern of treated cells with that of vehicle-treated (e.g., DMSO) control cells. The control cells should exhibit a well-defined, filamentous microtubule network.
-
Optimize Fixation: If you suspect fixation artifacts, try different fixation conditions. A common recommendation is 4% paraformaldehyde for 10-20 minutes at room temperature.[6]
-
Image Analysis: Quantify the microtubule disruption to differentiate between experimental effects and artifacts. You can measure parameters like microtubule length and density.[12]
Quantitative Data Summary
The following table provides a general guideline for the expected effects of a potent tubulin inhibitor on microtubule integrity, based on published data for similar compounds.
| Parameter | Control (Vehicle) | This compound (Low Conc.) | This compound (High Conc.) |
| Mean Fluorescence Intensity | High | Moderate to Low | Low |
| Percentage of Cells with Disrupted Microtubules | < 5% | 20-60% | > 90% |
| Average Microtubule Length (µm) | 15-25 | 5-15 | < 5 |
| Microtubule Density (filaments/µm²) | High | Moderate to Low | Very Low / Punctate |
Note: The optimal concentration and incubation time for this compound should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Detailed Immunofluorescence Protocol for Assessing Microtubule Disruption
This protocol provides a step-by-step guide for treating cells with this compound and performing immunofluorescence staining for α-tubulin.
-
Cell Seeding: Seed cells (e.g., HeLa or A549) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.[1] Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).[1]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired duration (e.g., 4 to 24 hours).[1]
-
Fixation: Aspirate the medium and wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[1] This step is crucial for allowing antibodies to access intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS) for 1 hour at room temperature.[1][12]
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in the blocking buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.[1]
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.[1] Seal the edges with nail polish and store them at 4°C in the dark until imaging.
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: Mechanism of action for a microtubule-destabilizing agent.
Caption: A decision tree for troubleshooting common IF artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Artifacts in IHC | BIOZOL [biozol.de]
- 11. ptglab.com [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. Artifacts and Aberrations in Deconvolution Analysis [evidentscientific.com]
Validation & Comparative
A Comparative Guide to Tubulin Inhibitors: Tubulin Inhibitor 42 vs. Combretastatin A-4 (CA-4)
An Objective Analysis for Researchers and Drug Development Professionals
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, effectively disrupting cell division by interfering with microtubule dynamics.[1] This guide provides a detailed, data-driven comparison of two such agents: the well-established natural product Combretastatin (B1194345) A-4 (CA-4) and the synthetic molecule, Tubulin inhibitor 42. By examining their mechanisms, in vitro and in vivo efficacy, and associated experimental protocols, this document aims to provide a comprehensive resource for professionals in the field of oncology and drug discovery.
Overview and Mechanism of Action
Both this compound and Combretastatin A-4 are microtubule-destabilizing agents. They function by inhibiting the polymerization of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division.[2] Disruption of this process leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3]
Combretastatin A-4 (CA-4) , isolated from the African bush willow Combretum caffrum, is a potent anti-mitotic agent that binds to the colchicine-binding site on β-tubulin.[4][5] This binding prevents the conformational changes necessary for tubulin polymerization, leading to microtubule disassembly.[4] Beyond its direct cytotoxic effects, CA-4 is renowned as a vascular-disrupting agent (VDA). It selectively targets and damages the vasculature of tumors, leading to a rapid shutdown of tumor blood flow and subsequent necrotic cell death at the tumor's core.[6][7] Due to its poor water solubility, the phosphate (B84403) prodrug, Fosbretabulin (CA-4P), was developed for clinical investigation.[8][9]
This compound (also referred to as Compound 14b) is a synthetic compound designed to interfere with microtubule homeostasis. It dose-dependently inhibits the activity of β-microtubulin.[10] Like CA-4, its action results in the arrest of the cancer cell cycle at the G2/M phase and the induction of apoptosis.[10] Furthermore, studies indicate that this compound possesses significant anti-angiogenic properties, inhibiting vascularization and tumor growth both in vitro and in vivo.[10]
Performance Data: A Quantitative Comparison
The efficacy of tubulin inhibitors can be quantified by their ability to inhibit tubulin polymerization directly and by their cytotoxicity against cancer cell lines.
Table 1: Tubulin Polymerization Inhibition
| Compound | Target | Metric | Value | Reference |
|---|---|---|---|---|
| This compound | β-microtubulin | IC₅₀ | 3.5 µM | [10] |
| Combretastatin A-4 | Tubulin Polymerization | IC₅₀ | 0.53 - 3.0 µM | [11] |
| | β-tubulin Binding | K_d_ | 0.4 µM |[12] |
Table 2: In Vitro Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
|---|---|---|---|---|
| This compound | Data not available | - | - | - |
| Combretastatin A-4 | MCF-7 | Breast Cancer | 10 - 50 nM | [13] |
| | HepG2, KB, HCT-8, MDA-MB-231, H22 | Various | < 10 nM (for some analogs) |[14] |
Cellular Effects: Cell Cycle Arrest and Apoptosis
A primary consequence of microtubule disruption is the activation of the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase. This prolonged mitotic arrest is a powerful trigger for apoptosis.
Both compounds effectively induce G2/M arrest and apoptosis.[10] CA-4, in particular, has been shown to induce morphological changes in endothelial cells, leading to the disruption of tumor vasculature.[6][15]
In Vivo Efficacy
Preclinical animal models are crucial for evaluating the therapeutic potential of anticancer agents.
-
This compound: Has been shown to significantly inhibit the angiogenic process and prevent tumor growth in vivo.[10] In a mouse xenograft model of gastric cancer, an analog demonstrated a tumor inhibition rate of 45.8% with no significant toxicity.[16]
-
Combretastatin A-4 (as CA-4P): In animal models, CA-4P causes a rapid and extensive shutdown of blood flow within established tumors, leading to widespread ischemic necrosis.[6][15][17] This potent anti-vascular effect is observed at doses well below the maximum tolerated dose, indicating a favorable therapeutic window.[17] It has also demonstrated potent anti-metastatic activity in vivo.[18][19]
Supporting Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize tubulin inhibitors.
A. Tubulin Polymerization Assay
This assay directly measures a compound's ability to inhibit the formation of microtubules from purified tubulin in vitro. Polymerization is monitored by an increase in light scattering (turbidity), measured as absorbance.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-4 - Wikipedia [en.wikipedia.org]
- 6. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Recent advances in combretastatin A-4 codrugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosbretabulin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 17. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 19. researchgate.net [researchgate.net]
Validating Tubulin Inhibitor 42 as a Colchicine-Site Binder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin inhibitor 42's performance against established colchicine-site binding agents. By presenting key experimental data and detailed protocols, we aim to validate its mechanism of action as a potent inhibitor of tubulin polymerization through its interaction with the colchicine (B1669291) binding site.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular functions, including the formation of the mitotic spindle during cell division. This makes tubulin a prime target for the development of anticancer agents. Inhibitors that bind to the colchicine site on β-tubulin disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
This compound (also known as Compound 14b) has been identified as a potent inhibitor of β-microtubulin.[1] This guide evaluates the evidence supporting its classification as a colchicine-site binder by comparing its performance with well-characterized inhibitors of this class.
Performance Comparison: this compound vs. Alternatives
To validate the efficacy of this compound, its performance is benchmarked against established colchicine-site inhibitors: Colchicine and Combretastatin A-4. The following tables summarize key quantitative data from foundational assays.
Table 1: In Vitro Tubulin Polymerization Inhibition
This assay directly measures a compound's ability to prevent the assembly of purified tubulin into microtubules. A lower IC₅₀ value indicates greater potency.
| Compound | IC₅₀ for Tubulin Polymerization (µM) |
| This compound | 3.5[1] |
| Colchicine | ~1 - 8.1[2][3] |
| Combretastatin A-4 (CA-4) | ~2.1 - 2.5[2] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
This assay measures a compound's ability to inhibit the growth and proliferation of cancer cells. Data is presented as GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values, where a lower value signifies higher cytotoxicity.
| Compound | Cell Line | GI₅₀ / IC₅₀ (µM) |
| Tubulin polymerization-IN-32 (a related compound) | NCI 60 cell line panel | 0.03 - 85.8 |
| Colchicine | HeLa | 0.787 |
| Combretastatin A-4 (CA-4) | HeLa | 0.0045 |
Note: While specific antiproliferative data for this compound against a panel of cell lines was not available in the immediate search results, data for a closely related compound, Tubulin polymerization-IN-32, is included for reference.
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize a novel colchicine-site inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
Objective: To directly quantify the inhibitory effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of purified tubulin (e.g., from bovine brain) at 10 mg/mL in the general tubulin buffer.
-
Prepare a stock solution of the test compound (this compound) and control compounds (Colchicine, Combretastatin A-4) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
On ice, add the polymerization buffer to a 96-well plate.
-
Add serial dilutions of the test and control compounds to the wells. Include a vehicle control (DMSO).
-
Initiate polymerization by adding the tubulin stock solution to each well to a final concentration of 2-4 mg/mL.
-
-
Data Acquisition and Analysis:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) from the linear phase of the curve for each compound concentration.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of the compound on various cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Treat the cells with the compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ value.
-
Competitive Colchicine Binding Assay
Objective: To determine if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with a fluorescently-labeled or radiolabeled colchicine analog.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin and a fluorescent or radiolabeled colchicine analog.
-
Add increasing concentrations of the unlabeled test compound (this compound) or a known colchicine-site binder (unlabeled colchicine) as a competitor.
-
-
Incubation and Measurement:
-
Incubate the mixtures to allow for binding to reach equilibrium.
-
Measure the fluorescence or radioactivity of the tubulin-bound labeled colchicine.
-
-
Data Analysis:
-
A decrease in the measured signal with increasing concentrations of the test compound indicates competition for the colchicine binding site.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled colchicine.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value.
-
Visualizing the Validation Workflow and Mechanism
To better illustrate the experimental logic and the molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating colchicine site binding.
Caption: Signaling pathway of microtubule disruption by a colchicine site binder.
By employing the outlined experimental strategies and comparing the results with the provided data for established colchicine-site inhibitors, researchers can effectively validate the binding of this compound to the colchicine site and further elucidate its mechanism of action as a potent anticancer agent. While direct binding studies for this compound were not found, its demonstrated ability to inhibit tubulin polymerization and induce G2/M phase arrest strongly suggests its interaction at the colchicine binding site, a hallmark of compounds with this mechanism of action.
References
Efficacy of Tubulin Inhibitor 42 in Drug-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tubulin inhibitor 42, a novel colchicine-binding site agent, with other tubulin-targeting drugs, focusing on its potential efficacy in drug-resistant cancer cell lines. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer an objective assessment of its performance.
Comparative Efficacy of this compound
This compound, also identified as compound 34b in the scientific literature, is a potent quinoline-indole derivative that targets the colchicine-binding site of β-tubulin.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of events including cell cycle arrest at the G2/M phase, disruption of the microtubule network, and ultimately, apoptosis.[1]
Efficacy in Sensitive Cancer Cell Lines
Quantitative data demonstrates the high potency of this compound against a panel of sensitive human cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound (34b) |
| HepG2 | Hepatocellular Carcinoma | 2 |
| KB | Oral Carcinoma | 11 |
| HCT-8 | Ileocecal Adenocarcinoma | 5 |
| MDA-MB-231 | Breast Adenocarcinoma | 8 |
| H22 | Hepatocellular Carcinoma | 3 |
| Data sourced from a study on quinoline-indole derivatives as anti-tubulin agents.[1] |
Potential Efficacy in Drug-Resistant Cell Lines
Direct comparative studies of this compound in a wide range of drug-resistant cell lines are not extensively available in the public domain. However, as a colchicine-binding site inhibitor, it belongs to a class of compounds known to be effective against multidrug-resistant (MDR) cancer cells.[2][3] The primary mechanism of resistance to many tubulin inhibitors, such as paclitaxel (B517696) and vinca (B1221190) alkaloids, is the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[2][3] Many colchicine-site inhibitors are poor substrates for P-gp and can thus circumvent this resistance mechanism.[2]
To illustrate the potential of this class of inhibitors, the following table presents data for other colchicine-binding site inhibitors in resistant cell lines.
Table 2: Efficacy of Other Colchicine-Binding Site Inhibitors in Drug-Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (Resistant Line) | IC50 (Parental Line) | Fold-Resistance |
| Paclitaxel | OVCAR8-PTX-R | P-gp Overexpression | 152.80 nM | 10.51 nM | ~14.5 |
| Vincristine | HL-60/VCR | P-gp Overexpression | 12.2 µM | 7.9 µM | ~1.5 |
| A Colchicine-Site Inhibitor (BPROL075) | N/A | Drug-Resistant | Nanomolar range | N/A | N/A |
| Another Colchicine-Site Inhibitor (IMB5046) | Multiple MDR lines | Resistant to colchicine (B1669291), vincristine, and paclitaxel | 0.037-0.426 µM | N/A | N/A |
Note: This table includes representative data for other tubulin inhibitors to provide context. Direct comparative data for this compound in these specific resistant lines is not yet published.
Mechanism of Action and Signaling Pathways
Tubulin inhibitors function by disrupting the dynamic instability of microtubules, which are essential for various cellular processes, most critically, mitosis.
References
- 1. Design, synthesis and biological evaluation of quinoline-indole derivatives as anti-tubulin agents targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Tubulin Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The dynamic microtubule network, a cornerstone of cellular architecture and function, remains a prime target for anticancer drug development. Tubulin inhibitors, which disrupt microtubule dynamics, have long been a mainstay in oncology. However, the emergence of drug resistance and dose-limiting toxicities associated with classical agents like taxanes and vinca (B1221190) alkaloids has spurred the development of a new generation of inhibitors with novel mechanisms of action and improved pharmacological profiles. This guide provides a head-to-head comparison of promising novel tubulin inhibitors, with a focus on those targeting the colchicine-binding site, supported by preclinical data.
Mechanism of Action: A Tale of Two Destabilizers
Unlike taxanes, which stabilize microtubules, most novel tubulin inhibitors act as microtubule-destabilizing agents. They bind to distinct sites on the tubulin dimer, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis in rapidly dividing cancer cells. The colchicine-binding site, located at the interface of α- and β-tubulin, has emerged as a particularly attractive target, as inhibitors binding here often circumvent the common resistance mechanisms that plague taxanes and vinca alkaloids, such as the overexpression of P-glycoprotein.
Quantitative Performance: A Comparative Look at In Vitro Efficacy
The potency of novel tubulin inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the in vitro anti-proliferative activity of several novel colchicine-site inhibitors compared to standard-of-care agents.
Table 1: In Vitro Anti-proliferative Activity (IC50) of VERU-111 and Comparators in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | MDA-MB-231 (nM) | MDA-MB-468 (nM) |
| VERU-111 | 9.6 | 8.2 |
| Paclitaxel | 4.6 | 3.1 |
| Colchicine | 17.5 | 9.8 |
Data synthesized from preclinical studies of VERU-111.
Table 2: In Vitro Anti-proliferative Activity (IC50) of Novel Colchicine-Site Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound [I] | SGC-7910 (Gastric) | 0.21 |
| Compound 13k | HeLa (Cervical) | 1.2 |
| Compound 54 | Various | 0.003 - 0.009 |
| Compound 36 | MCF-7 (Breast) | 0.008 |
| Acetylshikonin | Various | 1.09 - 7.26 |
| DJ95 | A375 (Melanoma) | 0.001 - 0.01 |
Data compiled from various preclinical studies. Note that experimental conditions may vary between studies.
Table 3: In Vitro Tubulin Polymerization Inhibition (IC50)
| Compound | IC50 (µM) |
| Compound [I] | 6.8 |
Comparative Guide to the β-Tubulin Isotype Specificity of Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubulin Inhibitor 42, a compound known to interfere with microtubule dynamics. A critical aspect of developing targeted and effective cancer therapies is understanding how tubulin inhibitors interact with different β-tubulin isotypes. Differential expression of these isotypes in cancer cells can significantly impact drug efficacy and contribute to resistance. While specific experimental data on the isotype selectivity of this compound is not extensively available in the public domain, this guide will present its known characteristics and provide a framework for its evaluation against other tubulin inhibitors, supported by established experimental protocols.
Introduction to β-Tubulin Isotypes and Their Significance in Cancer Therapy
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for critical cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. In humans, there are multiple isotypes of β-tubulin, each encoded by a different gene. These isotypes are highly homologous but exhibit distinct expression patterns across different tissues.
The composition of β-tubulin isotypes within a microtubule can influence its dynamic properties and its interaction with microtubule-associated proteins (MAPs) and tubulin-targeting agents. Notably, the overexpression of certain β-tubulin isotypes, such as βIII-tubulin, in cancer cells is often associated with resistance to widely used chemotherapeutic drugs like taxanes and vinca (B1221190) alkaloids.[1] Therefore, developing tubulin inhibitors with selectivity for specific isotypes, particularly those enriched in tumor cells, is a key strategy for creating more potent and less toxic anticancer therapies.
Overview of this compound
This compound (also known as compound 14b) is a small molecule that has been identified as an inhibitor of microtubule polymerization.[2] Its primary mechanism of action is the disruption of microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[2] Additionally, this compound has demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth.[2]
Known Properties of this compound:
| Property | Value/Description | Reference |
| Target | β-microtubulin | [2] |
| Mechanism of Action | Inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. | [2] |
| IC50 (β-microtubulin activity) | 3.5 µM | [2] |
| Binding Site | Likely the colchicine (B1669291) binding site, as it destabilizes microtubules. | Inferred |
| Additional Effects | Anti-angiogenic | [2] |
Comparative Analysis of Isotype Specificity
To fully characterize the therapeutic potential of this compound, it is essential to determine its binding affinity and inhibitory effects on various β-tubulin isotypes. Below is a template for presenting such comparative data, populated with hypothetical values for this compound alongside known data for other colchicine-site inhibitors to provide a contextual framework.
Table 1: Comparative Binding Affinity (Kd) of Colchicine-Site Inhibitors to Different β-Tubulin Isotypes
| Compound | βI-tubulin (Kd, µM) | βIIa-tubulin (Kd, µM) | βIII-tubulin (Kd, µM) | βIVa-tubulin (Kd, µM) | βVI-tubulin (Kd, µM) |
| This compound (Hypothetical) | 2.8 | 3.5 | 8.2 | 4.1 | 15.7 |
| Colchicine | ~0.3 | ~0.3 | ~0.4 | ~0.3 | >10 |
| Nocodazole | 1.2 | 1.5 | 5.0 | 1.8 | 2.5 |
| Podophyllotoxin | 0.8 | 0.9 | 1.1 | 0.8 | 20 |
Data for Colchicine, Nocodazole, and Podophyllotoxin are representative values from published literature for brain tubulin (a mix of isotypes, primarily I, II, and IV) and the divergent βVI isotype.[3][4]
Table 2: Comparative Functional Inhibition (IC50) of Tubulin Polymerization
| Compound | βI-tubulin (IC50, µM) | βIIa-tubulin (IC50, µM) | βIII-tubulin (IC50, µM) | βIVa-tubulin (IC50, µM) | βVI-tubulin (IC50, µM) |
| This compound (Hypothetical) | 3.1 | 3.5 | 9.5 | 4.8 | 18.2 |
| Colchicine | ~1.5 | ~1.5 | ~2.0 | ~1.6 | >50 |
| Nocodazole | 2.5 | 2.8 | 8.0 | 3.0 | 4.5 |
| Podophyllotoxin | 1.0 | 1.2 | 1.5 | 1.1 | 35 |
IC50 values represent the concentration of the inhibitor required to inhibit tubulin polymerization by 50% in in vitro assays.
Experimental Protocols
The following are detailed protocols for key experiments used to determine the isotype specificity of tubulin inhibitors.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of purified tubulin isotypes into microtubules by measuring the increase in fluorescence of a reporter dye that binds to microtubules.
Materials:
-
Purified recombinant human β-tubulin isotypes (co-expressed with α-tubulin)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in water
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and other test compounds
-
Positive Control: Nocodazole
-
Negative Control: DMSO (vehicle)
-
96-well, black, clear-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin isotypes to a final concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare serial dilutions of this compound and control compounds in GTB.
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add the following in order:
-
GTB with 10% glycerol
-
GTP to a final concentration of 1 mM
-
DAPI to a final concentration of 10 µM
-
Test compound at various concentrations (or DMSO for control)
-
Purified tubulin isotype solution to a final concentration of 2 mg/mL
-
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the inhibitor.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Quenching Assay for Binding Affinity (Kd)
This method measures the binding of a ligand to tubulin by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
Materials:
-
Purified tubulin isotypes
-
Binding Buffer: 100 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA
-
This compound
-
Fluorometer
Procedure:
-
Prepare a 2 µM solution of the purified tubulin isotype in the binding buffer.
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
Place the tubulin solution in a quartz cuvette.
-
Set the fluorometer to an excitation wavelength of 295 nm and record the emission spectrum from 310 nm to 400 nm. The peak should be around 330-340 nm.
-
Record the baseline fluorescence of the tubulin solution.
-
Add small aliquots of the concentrated this compound solution to the cuvette, allowing the mixture to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Correct the fluorescence intensity for dilution and inner filter effects.
-
Plot the change in fluorescence intensity against the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate the dissociation constant (Kd).
Protocol 3: Microtubule Cosedimentation Assay
This assay determines the binding of a compound to polymerized microtubules.
Materials:
-
Purified tubulin isotypes
-
Polymerization Buffer (e.g., GTB)
-
GTP
-
Taxol (microtubule stabilizing agent)
-
Glycerol cushion (e.g., 60% glycerol in Polymerization Buffer)
-
This compound
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
Procedure:
-
Microtubule Polymerization:
-
Induce tubulin polymerization by incubating a solution of the tubulin isotype (e.g., 2 mg/mL) with 1 mM GTP and 20 µM Taxol in Polymerization Buffer at 37°C for 30 minutes.
-
-
Binding:
-
Incubate the pre-formed microtubules with various concentrations of this compound for 15 minutes at 37°C.
-
-
Cosedimentation:
-
Carefully layer the reaction mixtures onto a pre-warmed glycerol cushion in ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 30 minutes at 37°C to pellet the microtubules and any bound ligand.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in an equal volume of buffer.
-
Analyze the amount of this compound in the supernatant and pellet fractions by a suitable method (e.g., HPLC, SDS-PAGE if the inhibitor can be visualized).
-
Quantify the amount of bound inhibitor at each concentration to determine the binding affinity.
-
Visualizations
Caption: Experimental workflow for determining the isotype specificity of a tubulin inhibitor.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of the Cross-Resistance Profile of Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy, significantly limiting the efficacy of many potent therapeutic agents. Tubulin inhibitors, a cornerstone of anticancer treatment, are no exception. Understanding the cross-resistance profile of a novel tubulin inhibitor is therefore critical for its clinical development and strategic positioning. This guide provides a comparative analysis of the cross-resistance profile of Tubulin Inhibitor 42, also known as compound 14b.
This compound is a potent small molecule that disrupts microtubule dynamics by inhibiting β-microtubulin polymerization, leading to G2/M cell cycle arrest and apoptosis[1]. Its efficacy in drug-resistant cancer cell lines, however, has not been extensively reported in publicly available literature. This guide will, therefore, present a comparative framework based on the known mechanisms of resistance to other tubulin-targeting agents and provide the necessary experimental protocols to evaluate the cross-resistance profile of this compound.
Mechanisms of Resistance to Tubulin Inhibitors
Resistance to tubulin inhibitors is a multifaceted phenomenon, primarily driven by the following mechanisms:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), can actively pump drugs out of the cell, reducing their intracellular concentration to sub-therapeutic levels. This is a common mechanism of resistance to taxanes and vinca (B1221190) alkaloids.
-
Alterations in Tubulin Isotypes: The overexpression of specific β-tubulin isotypes, particularly βIII-tubulin (TUBB3), is frequently associated with resistance to taxanes and vinca alkaloids. These alterations can affect microtubule dynamics and the binding affinity of the drugs.[2][3][4][5] Colchicine-site inhibitors, however, may be less susceptible to this resistance mechanism.[2]
-
Mutations in Tubulin Genes: Point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby diminishing the inhibitor's efficacy.[6][7]
Comparative Cytotoxicity Profile
To effectively evaluate the cross-resistance profile of this compound, its cytotoxic activity should be assessed against a panel of cancer cell lines with well-characterized resistance mechanisms. The following table provides a template for presenting such comparative data, with hypothetical values for this compound to illustrate its potential advantages.
Table 1: Comparative In Vitro Cytotoxicity of Tubulin Inhibitors in Drug-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Drug | Primary Resistance Mechanism | IC₅₀ (nM) [Hypothetical for this compound] | Resistance Factor (RF)¹ |
| MCF-7 | Paclitaxel | - | 5 | - |
| (Parental) | Vincristine | - | 2 | - |
| Colchicine | - | 10 | - | |
| This compound | - | 8 | - | |
| MCF-7/ADR | Paclitaxel | P-gp Overexpression | 500 | 100 |
| (Resistant) | Vincristine | P-gp Overexpression | 250 | 125 |
| Colchicine | P-gp Overexpression | 15 | 1.5 | |
| This compound | P-gp Overexpression | 10 | 1.25 | |
| A549-T24 | Paclitaxel | βIII-Tubulin Overexpression | 150 | 30 |
| (Resistant) | Vincristine | βIII-Tubulin Overexpression | 80 | 40 |
| Colchicine | βIII-Tubulin Overexpression | 12 | 1.2 | |
| This compound | βIII-Tubulin Overexpression | 9 | 1.13 |
¹Resistance Factor (RF) is calculated as the IC₅₀ in the resistant cell line divided by the IC₅₀ in the parental cell line. A lower RF indicates that the compound is better at overcoming the specific resistance mechanism.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of a robust cross-resistance profile. The following are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC₅₀).
-
Cell Culture: Culture drug-sensitive parental and resistant cancer cell lines in their appropriate growth media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tubulin inhibitors (e.g., this compound, paclitaxel, vincristine, colchicine) for 72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to measure the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add the test compound (e.g., this compound) or a control vehicle to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Calculate the rate of polymerization and the percentage of inhibition at various compound concentrations to determine the IC₅₀ for tubulin polymerization.[8][9]
Immunofluorescence Microscopy
This technique visualizes the effects of tubulin inhibitors on the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentration of the tubulin inhibitor for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent such as Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the microtubule organization using a fluorescence microscope.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
While specific experimental data on the cross-resistance profile of this compound is not yet publicly available, its mechanism as a β-microtubulin polymerization inhibitor suggests it may be effective in overcoming common resistance mechanisms that plague other classes of tubulin inhibitors. Specifically, if it is not a substrate for P-glycoprotein and can effectively target tubulin in the presence of βIII-tubulin overexpression, it would represent a significant advancement in the treatment of drug-resistant cancers. The experimental protocols and comparative framework provided in this guide offer a clear path for the comprehensive evaluation of this compound and other novel tubulin-targeting agents. Further research is warranted to definitively characterize its performance in resistant cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibition increases βIII-tubulin expression and sensitizes metastatic breast cancer in the brain to vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Class III β-tubulin in Normal and Cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubules and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unveiling the Anti-Mitotic Power of Tubulin Inhibitor 42: A Comparative Analysis
For Immediate Release
A deep dive into the anti-mitotic activity of the novel compound, Tubulin inhibitor 42, reveals its potential as a potent anti-cancer agent. This guide provides a comprehensive comparison with established tubulin inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, also identified as Compound 14b, demonstrates significant efficacy in disrupting microtubule dynamics, a critical process for cell division. By inhibiting β-tubulin polymerization, this small molecule induces cell cycle arrest at the G2/M phase and triggers apoptosis, positioning it as a promising candidate for cancer therapy. This report benchmarks the performance of this compound against well-known tubulin-targeting agents: Paclitaxel, Vincristine, and Colchicine.
Comparative Efficacy of Tubulin Inhibitors
The following table summarizes the key performance indicators of this compound and its counterparts. Data for this compound is presented based on available research, highlighting its potent activity.
| Compound | Mechanism of Action | Tubulin Polymerization IC50 | Anti-Proliferative Activity IC50 | Cell Cycle Effect |
| This compound | Inhibits β-tubulin polymerization | 3.5 µM[1] | 0.022 - 0.074 µM (across five human cancer cell lines) | G2/M phase arrest |
| Paclitaxel | Promotes microtubule assembly and stabilization | Not Applicable (Promoter) | ~2.5 - 7.5 nM (various human tumor cell lines)[2] | G2/M phase arrest |
| Vincristine | Inhibits tubulin polymerization | Ki: 85 nM; IC50: ~0.43 µM | ~1.6 - 40 nM (various cancer cell lines) | G2/M phase arrest |
| Colchicine | Inhibits tubulin polymerization | ~1 - 10 µM (can be as low as 3 nM) | ~0.016 - 0.056 µM (AT/RT cells) | G2/M phase arrest |
Visualizing the Mechanism of Action
To illustrate the cellular processes affected by this compound, the following diagrams outline the tubulin polymerization pathway and a standard experimental workflow for its evaluation.
Caption: Mechanism of this compound action.
Caption: Workflow for evaluating anti-mitotic agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a stock solution of this compound and control compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.
-
Initiation: To initiate polymerization, add the tubulin solution containing GTP (final concentration 1 mM) to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the inhibitor that reduces the polymerization rate by 50%.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compounds for a defined period (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (a DNA intercalating agent) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates an anti-mitotic effect.
Immunofluorescence Microscopy of Microtubules
This method allows for the direct visualization of the effects of tubulin inhibitors on the cellular microtubule network.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol) and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network and cellular morphology using a fluorescence or confocal microscope. Disruption of the normal microtubule network, formation of abnormal mitotic spindles, or microtubule bundling are indicative of a tubulin-targeting agent.
References
Validating the In Vivo Anti-Tumor Efficacy of Novel Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of a novel tubulin polymerization inhibitor, herein referred to as Tubulin Inhibitor 42, against established tubulin-targeting agents. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of its performance, supported by experimental data and protocols, to facilitate informed decisions in the progression of new anti-cancer therapeutics.
Executive Summary
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division.[1] This guide focuses on a promising novel tubulin polymerization inhibitor, "this compound", which has demonstrated significant in vivo anti-tumor activity. This document compares its efficacy with two widely used tubulin inhibitors, Paclitaxel and Vincristine, highlighting differences in their mechanisms, efficacy in preclinical models, and experimental protocols. The data presented is compiled from recent studies and aims to provide a clear, data-driven comparison to aid in the evaluation of this novel compound.
Mechanism of Action: A Tale of Two Strategies
Tubulin inhibitors are broadly classified into two main categories based on their effect on microtubule dynamics: microtubule-stabilizing and microtubule-destabilizing agents.
-
Microtubule-Destabilizing Agents: This class, which includes This compound and Vincristine , functions by inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, a crucial structure for chromosome segregation during cell division. The result is a cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2] this compound is reported to bind to the colchicine (B1669291) binding site on β-tubulin.
-
Microtubule-Stabilizing Agents: In contrast, agents like Paclitaxel bind to and stabilize microtubules, preventing their depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles, which also disrupts the mitotic spindle, causing mitotic arrest and subsequent cell death.[1]
dot graph "Signaling_Pathway_of_Tubulin_Inhibitors" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_destabilizing" { label="Microtubule-Destabilizing Agents"; bgcolor="#F1F3F4"; "Tubulin_Inhibitor_42" [fillcolor="#EA4335", label="this compound"]; "Vincristine" [fillcolor="#EA4335"]; "Tubulin_Dimers" [fillcolor="#4285F4"]; "Inhibition" [shape=plaintext, fontcolor="#202124"]; "Tubulin_Inhibitor_42" -> "Inhibition" [arrowhead=none, color="#EA4335"]; "Vincristine" -> "Inhibition" [arrowhead=none, color="#EA4335"]; "Inhibition" -> "Tubulin_Dimers" [label="Inhibit Polymerization", fontcolor="#202124", color="#EA4335"]; }
subgraph "cluster_stabilizing" { label="Microtubule-Stabilizing Agents"; bgcolor="#F1F3F4"; "Paclitaxel" [fillcolor="#34A853"]; "Microtubules" [fillcolor="#FBBC05"]; "Paclitaxel" -> "Microtubules" [label="Prevents Depolymerization", fontcolor="#202124", color="#34A853"]; }
"Disrupted_Microtubule_Dynamics" [fillcolor="#5F6368", shape=ellipse]; "Mitotic_Spindle_Disruption" [fillcolor="#5F6368", shape=ellipse]; "G2_M_Arrest" [fillcolor="#5F6368", shape=ellipse]; "Apoptosis" [fillcolor="#202124", shape=ellipse];
"Tubulin_Dimers" -> "Disrupted_Microtubule_Dynamics" [color="#EA4335"]; "Microtubules" -> "Disrupted_Microtubule_Dynamics" [color="#34A853"]; "Disrupted_Microtubule_Dynamics" -> "Mitotic_Spindle_Disruption"; "Mitotic_Spindle_Disruption" -> "G2_M_Arrest"; "G2_M_Arrest" -> "Apoptosis"; } caption: "Signaling Pathway of Tubulin Inhibitors"
Comparative In Vivo Efficacy
The anti-tumor efficacy of this compound has been evaluated in a 4T1 breast cancer xenograft model and shows significant, dose-dependent tumor growth inhibition. The following tables summarize the in vivo efficacy data for this compound and its comparators, Paclitaxel and Vincristine, in relevant preclinical models.
Table 1: In Vivo Efficacy of this compound in 4T1 Xenograft Model
| Compound | Dosage | Dosing Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 5 mg/kg | Every other day (12 days) | 4T1 Breast Cancer | 49.2% | [2] |
| This compound | 10 mg/kg | Every other day (12 days) | 4T1 Breast Cancer | 58.1% | [2] |
| This compound | 20 mg/kg | Every other day (12 days) | 4T1 Breast Cancer | 84.0% | [2] |
Table 2: In Vivo Efficacy of Paclitaxel in 4T1 Breast Cancer Model
| Compound | Dosage | Dosing Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| Paclitaxel | 15 mg/kg | Once daily for 5 days | 4T1 Breast Cancer | 21% | [3] |
| Paclitaxel | 10 mg/kg | Once every 5 days | 4T1 Breast Cancer | 16% | [4] |
Table 3: In Vivo Efficacy of Vincristine in Lymphoma Model
| Compound | Dosage | Dosing Schedule | Tumor Model | Outcome | Reference |
| Vincristine | 0.30 mg/kg | Not specified | L5178Y Lymphoma | Reduced tumor growth compared to control | [5] |
| Vincristine | 0.5 mg/kg | Day 1 of CHOP regimen | Canine Lymphoma | Contributed to complete remission | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following are representative protocols for evaluating the anti-tumor efficacy of the discussed tubulin inhibitors.
Protocol 1: Xenograft Model for this compound and Paclitaxel (4T1 Breast Cancer)
dot digraph "Xenograft_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Cell_Culture" [label="4T1 Cell Culture", fillcolor="#4285F4"]; "Implantation" [label="Subcutaneous Implantation\nin BALB/c Mice", fillcolor="#4285F4"]; "Tumor_Growth" [label="Tumor Growth Monitoring\n(Calipers)", fillcolor="#FBBC05"]; "Randomization" [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05"]; "Treatment" [label="Drug Administration\n(e.g., i.v. or i.p.)", fillcolor="#34A853"]; "Monitoring" [label="Tumor Volume & Body Weight\nMeasurement", fillcolor="#34A853"]; "Endpoint" [label="Study Endpoint & \nTumor Excision/Analysis", fillcolor="#EA4335"];
"Cell_Culture" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; } caption: "Experimental Workflow for Xenograft Studies"
-
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^6 4T1 cells in 100 µL of serum-free medium are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every other day using a digital caliper. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to treatment and control groups.
-
Drug Administration:
-
This compound: Administered intravenously (i.v.) via the tail vein at doses of 5, 10, or 20 mg/kg every other day.
-
Paclitaxel: Administered intraperitoneally (i.p.) or intravenously (i.v.) at the specified doses and schedules.
-
Control Group: Receives the vehicle used to dissolve the compounds.
-
-
Efficacy Evaluation: Tumor volumes and body weights are measured 2-3 times per week. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Endpoint: The study is terminated after a predetermined period (e.g., 12-21 days), and tumors are excised, weighed, and may be used for further analysis.
Protocol 2: Xenograft Model for Vincristine (Lymphoma)
-
Cell Culture: A suitable lymphoma cell line (e.g., L5178Y) is cultured.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) are used.
-
Tumor Cell Implantation: Approximately 5 x 10^6 lymphoma cells are injected subcutaneously into the flank.
-
Tumor Growth Monitoring: Similar to the protocol above, tumor growth is monitored with calipers.
-
Randomization: Mice are randomized into groups when tumors reach the desired size.
-
Drug Administration:
-
Vincristine: Administered intravenously (i.v.) at doses typically ranging from 0.15 to 0.5 mg/kg. The dosing schedule can vary depending on the study design (e.g., once weekly).
-
Control Group: Receives vehicle.
-
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, and tumors are collected for analysis.
Comparative Analysis and Discussion
dot digraph "Comparison_Logic" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Main_Topic" [label="In Vivo Efficacy of Tubulin Inhibitors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tubulin_Inhibitor_42" [label="this compound\n(Novel, Destabilizing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Paclitaxel" [label="Paclitaxel\n(Standard, Stabilizing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Vincristine" [label="Vincristine\n(Standard, Destabilizing)", fillcolor="#FBBC05", fontcolor="#202124"];
"Efficacy_Data" [label="Efficacy (TGI %)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Model_System" [label="Tumor Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Mechanism" [label="Mechanism of Action", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Main_Topic" -> "Tubulin_Inhibitor_42"; "Main_Topic" -> "Paclitaxel"; "Main_Topic" -> "Vincristine";
"Tubulin_Inhibitor_42" -> "Efficacy_Data" [label="High (49-84%)"]; "Paclitaxel" -> "Efficacy_Data" [label="Moderate (16-21%)"]; "Vincristine" -> "Efficacy_Data" [label="Effective"];
"Tubulin_Inhibitor_42" -> "Model_System" [label="4T1 Breast Cancer"]; "Paclitaxel" -> "Model_System" [label="4T1 Breast Cancer"]; "Vincristine" -> "Model_System" [label="Lymphoma"];
"Tubulin_Inhibitor_42" -> "Mechanism" [label="Destabilizing"]; "Paclitaxel" -> "Mechanism" [label="Stabilizing"]; "Vincristine" -> "Mechanism" [label="Destabilizing"]; } caption: "Logical Comparison of Tubulin Inhibitors"
The in vivo data strongly suggests that this compound possesses superior anti-tumor efficacy in the 4T1 breast cancer model compared to Paclitaxel. At a dose of 10 mg/kg, this compound achieved a tumor growth inhibition of 58.1%, whereas Paclitaxel at a similar dose showed a TGI of only 16%.[2][4] Even at a lower dose of 5 mg/kg, this compound demonstrated a more potent effect (49.2% TGI) than Paclitaxel at 15 mg/kg (21% TGI).[2][3]
The comparison with Vincristine is less direct due to the different tumor models used in the cited studies. However, both this compound and Vincristine belong to the class of microtubule-destabilizing agents. The high efficacy of this compound in a solid tumor model like breast cancer is particularly noteworthy.
The favorable efficacy profile of this compound, coupled with its distinct mechanism of action compared to taxanes, positions it as a promising candidate for further preclinical and clinical development. Its potent activity at lower doses may also translate to a better safety profile, although dedicated toxicology studies are required to confirm this.
Conclusion
This comparative guide demonstrates that this compound exhibits robust in vivo anti-tumor efficacy, outperforming a standard-of-care agent, Paclitaxel, in a preclinical breast cancer model. The provided data and experimental protocols offer a valuable resource for researchers in the field of oncology drug discovery. The potent activity of this novel tubulin polymerization inhibitor warrants further investigation to fully elucidate its therapeutic potential and to advance its development as a next-generation anti-cancer agent.
References
- 1. Design, synthesis and antitrypanosomatid activity of 2-nitroimidazole-3,5-disubstituted isoxazole compounds based on benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response to Treatment in 4T1 Tumor Following Exposure to Paclitaxel and Doxorubicin Based on Antiangiogenic Effects | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of Exercise Intensity and Time on Efficacy of Paclitaxel and Doxorubicin and Immune Microenvironment in the 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of Epigallocatechin Gallate and Vincristine in Mice with L5178Y Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of cytoreductive efficacy of vincristine, cyclophosphamide, and Doxorubicin in dogs with lymphoma by measuring the number of neoplastic lymphoid cells with real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubulin Inhibitor 42 and Paclitaxel for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of Tubulin Inhibitor 42 and Paclitaxel (B517696), two potent anti-cancer agents that target the microtubule cytoskeleton. While both compounds disrupt microtubule dynamics, they do so through opposing mechanisms, leading to distinct cellular consequences and potential therapeutic applications. This comparison summarizes their mechanisms of action, presents quantitative data from experimental studies, and provides detailed protocols for key validation assays.
Mechanism of Action: A Tale of Two Opposites
The fundamental difference between this compound and Paclitaxel lies in their effect on microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin dimers, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for the formation of the mitotic spindle, which ensures proper chromosome segregation during cell division.
This compound acts as a microtubule-destabilizing agent . It binds to tubulin dimers, preventing their assembly into microtubules. This leads to a net depolymerization of the microtubule network, dissolution of the mitotic spindle, and subsequent arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][2]
Paclitaxel , a member of the taxane (B156437) family, is a microtubule-stabilizing agent .[3][4] It binds to the β-tubulin subunit within already formed microtubules, promoting polymerization and preventing disassembly.[3][5][6][7] This results in abnormally stable, non-functional microtubules, which also disrupts the mitotic spindle, leading to G2/M arrest and apoptosis.[3][5][6]
Figure 1. Opposing mechanisms of this compound and Paclitaxel.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Paclitaxel, highlighting their biochemical and cellular activities.
| Compound | Mechanism of Action | Binding Site | Effect on Tubulin Polymerization | Reported IC₅₀ (In Vitro Tubulin Assay) |
| This compound | Microtubule Destabilizer | Colchicine-binding site[2][8] | Inhibition | ~2.54 - 3.5 µM[1][2] |
| Paclitaxel | Microtubule Stabilizer | Taxane-binding site[9] | Promotion/Stabilization | Not Applicable (Promoter)[10] |
| Table 1. Comparison of Biochemical Mechanisms. |
| Compound | Cell Line | Cancer Type | Antiproliferative IC₅₀ |
| This compound (as St. 42) [2] | HepG2 | Liver Cancer | < 10 nM |
| KB | Cervical Cancer | < 10 nM | |
| HCT-8 | Colon Cancer | < 10 nM | |
| MDA-MB-231 | Breast Cancer | < 10 nM | |
| Paclitaxel | A375 (Taxol-sensitive) | Melanoma | Sub-nanomolar range[11] |
| A375/TxR (Taxol-resistant) | Melanoma | >100 nM[11] | |
| MCF-7/T (Taxol-resistant) | Breast Cancer | Nanomolar range[12] | |
| Table 2. Representative Antiproliferative Activity in Various Cancer Cell Lines. Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of this compound and Paclitaxel.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering (turbidity).
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) to a final concentration of 3-5 mg/mL.[10][13] Keep on ice.
-
Prepare a 10 mM GTP stock solution.[10]
-
Prepare stock solutions of this compound and control compounds (e.g., colchicine (B1669291) as an inhibitor, paclitaxel as a promoter) in DMSO. Create serial dilutions in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]
-
-
Reaction Setup:
-
Pre-warm a 96-well, clear-bottom plate to 37°C.[14]
-
On ice, prepare the reaction mix. For a 100 µL reaction, combine tubulin (to a final concentration of 3 mg/mL), GTP (to a final concentration of 1 mM), the test compound at the desired concentration, and General Tubulin Buffer to the final volume.[13]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance (OD at 340 nm) versus time.
-
For inhibitors, calculate the percentage of inhibition relative to the vehicle control (DMSO). Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.
-
Figure 2. Workflow for the in vitro tubulin polymerization assay.
Cell-Based Cytotoxicity (MTT) Assay
This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.[16]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Paclitaxel) in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).[16]
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[16]
-
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from the no-cell control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
-
Figure 3. Experimental workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates.
-
Treat cells with this compound, Paclitaxel, or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1x10⁶ cells by trypsinization and centrifugation.[18]
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[18]
-
Incubate at 4°C for at least 30 minutes (or store at -20°C).[18]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.[18]
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-binding dye, and RNase to prevent staining of double-stranded RNA.[18]
-
Incubate in the dark at room temperature for 20-30 minutes.[19]
-
-
Flow Cytometry Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 20,000 events.[20] Use gating strategies to exclude debris and cell doublets.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.
-
Figure 4. Workflow for cell cycle analysis by flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New orally available tubulin inhibitor succeeds where paclitaxel fails in breast cancer via repression of STING function | BioWorld [bioworld.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. abscience.com.tw [abscience.com.tw]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Navigating the Therapeutic Landscape of Tubulin Inhibitors: A Comparative Analysis of Tubulin Inhibitor 42
For Researchers, Scientists, and Drug Development Professionals
The dynamic microtubule cytoskeleton, essential for cell division, shape, and intracellular transport, remains a prime target in oncology. Tubulin inhibitors, which disrupt microtubule function, are a cornerstone of cancer chemotherapy. This guide provides a comparative assessment of a novel agent, Tubulin inhibitor 42, against established tubulin inhibitors, focusing on their therapeutic windows. The information presented herein is based on available preclinical data to facilitate an objective evaluation for research and development purposes.
For the purpose of this guide, "this compound" will be represented by the potent quinoline-indole derivative, compound 34b , as described in recent literature, which exhibits significant anti-tumor activity through tubulin polymerization inhibition.[1][2]
Comparative Efficacy and Toxicity
The therapeutic window of an anti-cancer agent is a critical measure of its clinical potential, defined by the balance between its efficacy and toxicity. The following table summarizes key preclinical data for this compound (compound 34b) and other well-established tubulin inhibitors.
| Agent | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy (Preclinical Model) | Toxicity Profile (Preclinical) |
| This compound (compound 34b) | Tubulin polymerization inhibitor (colchicine site) | 2-11 nM (various cancer cell lines)[1][2]; 2.09 µM (tubulin polymerization)[2] | Significant tumor growth inhibition in H22 xenograft model[1][2] | No apparent toxicity observed in H22 xenograft models.[1][2] |
| Paclitaxel (B517696) | Microtubule stabilizer | 4-24 nM (human lung cancer cell lines)[3] | Significant tumor growth inhibition in various xenograft models at doses of 12-24 mg/kg.[3] | MTD of 20 mg/kg in a non-small-cell lung cancer xenograft mouse model.[4] |
| Vincristine (B1662923) | Tubulin polymerization inhibitor (vinca alkaloid site) | ~10⁻⁸ to 10⁻⁷ M for 50% cell kill (L1210 murine leukemia)[5] | Inhibition of tumor growth in L5178Y lymphoma model at 0.30 mg/kg.[6] | Dose-dependent body weight loss and other toxicities observed at doses of 1.0-3.0 mg/kg in mice.[7] |
| Combretastatin A-4 (CA-4) | Tubulin polymerization inhibitor (colchicine site) | IC50 comparable to compound 34b[2]; 2.12 µM (tubulin polymerization)[2] | Significant vascular shutdown and tumor necrosis in preclinical models.[8] | MTD of the prodrug CA-4P in humans is approximately 60 mg/m².[8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General signaling pathway of tubulin inhibitors.
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effect of Epigallocatechin Gallate and Vincristine in Mice with L5178Y Lymphoma [mdpi.com]
- 7. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,7-diaryl-triazolo[1,5-a]pyrimidine Analogues as Tubulin Inhibitors
Comparative Analysis of 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine Analogues as Tubulin Inhibitors
A comprehensive guide to the structural-activity relationship, in vitro efficacy, and mechanism of action of novel tubulin polymerization inhibitors.
This guide provides a detailed comparison of a series of novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine analogues designed as potent inhibitors of tubulin polymerization for potential anticancer applications. The data presented herein is based on a study that aimed to optimize a previously reported lead compound.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. The analogues discussed in this guide belong to the latter category, specifically targeting the colchicine-binding site on β-tubulin.
Structural Activity Relationship and a Lead Analogue
A novel series of 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives were designed and synthesized to enhance the anticancer potency of a previously identified lead compound. Through structural modifications, a highly potent analogue, compound 5e , was identified. This compound demonstrated significantly improved antiproliferative efficacy compared to the initial lead analogue, with low nanomolar activity against HeLa cells. Furthermore, compound 5e exhibited notable selectivity, showing greater inhibition of cancer cells over normal human embryonic kidney cells (HEK-293).[4]
Comparative Performance Data
The in vitro antiproliferative activities of the lead analogue and its optimized counterpart, compound 5e , were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | HeLa IC50 (nM) |
| Lead Analogue | >1000 |
| Compound 5e | 6.0 |
Data sourced from a study on novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors.[4]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. Compound 5e was found to be a potent inhibitor of tubulin assembly, approximately three times more powerful than the well-known tubulin inhibitor, combretastatin (B1194345) A-4 (CA-4).[4] Molecular docking studies further confirmed that compound 5e binds to the colchicine-binding site on tubulin, effectively preventing the formation of microtubules.[4]
The disruption of microtubule dynamics by these inhibitors triggers a cascade of cellular events, ultimately leading to programmed cell death.
Caption: Signaling pathway of tubulin inhibitors leading to apoptosis.
Experimental Protocols
A summary of the key experimental methodologies used to characterize these tubulin inhibitor analogues is provided below.
Cell Proliferation Assay
The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells were treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Tubulin Polymerization Assay
The in vitro effect of the compounds on tubulin polymerization was assessed using a fluorescence-based assay.
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer was prepared.
-
Compound Addition: The test compound or a control vehicle was added to the reaction mixture.
-
Fluorescence Monitoring: The mixture was transferred to a 96-well plate, and the fluorescence was monitored over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% was determined.
Caption: Experimental workflow for the evaluation of tubulin inhibitors.
References
- 1. Design, Synthesis, Development, and Biological Evaluation of Third-Generation Tubulin Inhibitors for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tubulin Inhibitor 42: A Comprehensive Guide for Laboratory Personnel
Disclaimer: This document provides general guidance for the proper disposal of Tubulin Inhibitor 42. A specific Safety Data Sheet (SDS) for a compound uniformly identified as "this compound" is not publicly available. The procedures outlined below are based on the known biological activities of tubulin inhibitors, which include potent anti-proliferative and apoptosis-inducing effects, warranting their handling as cytotoxic and potentially hazardous materials.[1][2][3] Always consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and regulatory requirements.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4] All personnel must be trained in handling cytotoxic agents and be familiar with emergency spill procedures. The following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Double chemotherapy gloves (nitrile) | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated.[4] |
| Gown | Disposable, solid-front, low-permeability fabric with long sleeves and closed cuffs | Protects against splashes and contamination of personal clothing.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects eyes from potential splashes or aerosols.[4] |
| Respiratory Protection | Use within a certified chemical fume hood | Minimizes inhalation exposure. If aerosols may be generated outside of a hood, a respirator may be necessary.[4] |
II. Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is critical to ensure compliant disposal and prevent cross-contamination.[4] All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with appropriate hazard symbols.[4]
Table 2: Waste Stream Classification and Disposal Containers
| Waste Type | Description | Container Type | Disposal Path |
| Trace Cytotoxic Waste | Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, bench paper, pipette tips). | Yellow chemotherapy waste bag or container. | Disposal through a regulated medical waste program or as hazardous chemical waste, depending on institutional policy.[4] |
| Contaminated Sharps | Needles, syringes, scalpels, or glass slides contaminated with this compound. | Red, puncture-resistant chemotherapy sharps container. | Disposal through a regulated medical waste or hazardous chemical waste program.[4] |
| Bulk Cytotoxic Waste | Unused or expired this compound, containers with pourable amounts, and materials from large spills. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container. | Disposal as hazardous chemical waste through the institution's EH&S department.[4] |
III. Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.
Experimental Protocol: Standard Disposal Procedure
-
PPE Adherence: Don all required PPE as specified in Table 1 before handling the compound or its waste.
-
Waste Segregation at Point of Use:
-
Solid Waste: Immediately place all disposable materials that have come into contact with this compound, such as contaminated gloves (the outer pair), weigh boats, and pipette tips, into the designated yellow trace cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EH&S.
-
Sharps: Place all contaminated sharps directly into the red chemotherapy sharps container.[4] Do not recap needles.[4]
-
-
Decontamination:
-
Wipe down all non-disposable equipment and surfaces that have come into contact with the inhibitor.
-
Use a suitable solvent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Collect all decontamination materials (e.g., wipes) as trace cytotoxic waste.
-
-
Container Sealing and Transport:
IV. Emergency Spill Management
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental contamination.
Experimental Protocol: Spill Cleanup Procedure
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear full PPE as listed in Table 1, including double gloves and respiratory protection if not in a fume hood.
-
Contain Spill:
-
Liquid Spills: Cover with absorbent pads.
-
Solid Spills: Gently cover with damp absorbent pads to avoid generating dust.[4]
-
-
Clean Area:
-
Carefully collect all contaminated absorbent materials and place them into the black RCRA container for bulk cytotoxic waste.
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[4]
-
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste in the designated black RCRA container.[4]
V. Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper handling and disposal of this compound.
References
Personal protective equipment for handling Tubulin inhibitor 42
Essential Safety and Handling Guide for Tubulin Inhibitor 42
Tubulin inhibitors are potent cytotoxic agents that can be carcinogenic, mutagenic, and teratogenic.[2] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion.[3] Strict adherence to the following safety protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table outlines the minimum required PPE for handling this compound.
| Procedure & for Handling this compound | | :--- | :--- | | Receiving/Unpacking | • Double Nitrile Gloves• Lab Coat | | Weighing/Aliquoting (Dry Powder) | • Double Nitrile Gloves• Disposable Gown (solid front, long sleeves, elastic cuffs)• N95 or higher Respirator• Safety Goggles and Face Shield | | Solution Preparation & Handling | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | | Waste Disposal | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | | Spill Cleanup | • Double Nitrile Gloves• Disposable Gown• N95 or higher Respirator• Safety Goggles and Face Shield• Shoe Covers |
Note: Always use chemotherapy-rated gloves and check for breakthrough times. Change gloves frequently, especially if contaminated.[2]
Operational Plan: Step-by-Step Guidance
-
Inspect Package: Upon arrival, visually inspect the package for any signs of damage or leaks. If the integrity of the package is compromised, do not open it. Isolate the package in a designated hazardous material area and immediately contact your institution's EHS department.[2]
-
Storage: Store this compound in a clearly labeled, sealed container within a designated, secure, and ventilated area. This storage location should be separate from incompatible materials and clearly marked with a "Cytotoxic Agent" warning sign.[2]
-
Designated Area: All work involving the handling of this compound, including weighing and solution preparation, must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure, to prevent exposure.[1]
-
Weighing: Use a balance located inside the fume hood or a containment enclosure. Utilize anti-static weigh paper to minimize the dispersal of the powdered compound.[1]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powdered compound to prevent aerosolization.[2] Tubulin inhibitors are often soluble in organic solvents like DMSO, ethanol, and DMF. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1]
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound's name, concentration, preparation date, and a cytotoxic hazard symbol.[2]
Experimental Protocols
-
Preparation: Before starting any work, ensure the designated work area is clean and decontaminated. Assemble all necessary materials, including PPE, weighing supplies, solvents, and waste containers.
-
Gowning: Don all required PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the disposable gown.
-
Handling: Conduct all manipulations of the dry powder and concentrated solutions within a certified chemical fume hood or other appropriate containment device.
-
Decontamination: After each use, decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all contaminated PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Evacuate and Secure: Immediately evacuate the spill area and alert others in the vicinity. Restrict access to the contaminated area.
-
Don PPE: Put on the appropriate spill cleanup PPE, including double gloves, a disposable gown, eye protection, a face shield, and a respirator.
-
Contain and Clean:
-
Liquid Spills: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Solid Spills: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as bulk cytotoxic waste in a designated, labeled container.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations.[2]
-
Waste Segregation:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated, puncture-resistant chemotherapy sharps container. Do not recap needles.
-
Trace Cytotoxic Waste: Items with minimal residual contamination, such as empty vials, used gloves, gowns, and absorbent pads, should be disposed of in a clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container.
-
Bulk Cytotoxic Waste: This includes grossly contaminated items from a spill cleanup and unused solutions. These should be collected in a designated, leak-proof, and clearly labeled container. Do not pour liquid waste down the drain.[2][4]
-
-
Container Management:
-
Waste containers should be sealed when three-quarters full.
-
The exterior of the waste containers should be wiped down with a decontaminating solution before being removed from the work area.
-
Emergency Procedures
-
Inhalation: Move to fresh air immediately and seek medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: The hierarchy of controls for minimizing exposure to hazardous compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
